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  • Product: 3-(1,5-Naphthyridin-3-yl)prop-2-yn-1-ol
  • CAS: 1346446-91-0

Core Science & Biosynthesis

Foundational

Chemical properties of 3-(1,5-Naphthyridin-3-yl)prop-2-yn-1-ol

The Chemical Properties and Synthetic Utility of 3-(1,5-Naphthyridin-3-yl)prop-2-yn-1-ol: A Technical Whitepaper 1. Executive Summary The 1,5-naphthyridine scaffold is a privileged pharmacophore in modern medicinal chemi...

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Author: BenchChem Technical Support Team. Date: March 2026

The Chemical Properties and Synthetic Utility of 3-(1,5-Naphthyridin-3-yl)prop-2-yn-1-ol: A Technical Whitepaper

1. Executive Summary The 1,5-naphthyridine scaffold is a privileged pharmacophore in modern medicinal chemistry. It serves as a highly effective bioisostere for quinolines, offering lower lipophilicity, enhanced aqueous solubility, and unique hydrogen-bonding profiles that are critical for developing kinase inhibitors and anti-infective agents. Functionalization of this core at the 3-position yields 3-(1,5-Naphthyridin-3-yl)prop-2-yn-1-ol , a highly versatile synthetic intermediate. This whitepaper details the electronic properties of this compound, the causality behind its optimal synthesis via Sonogashira cross-coupling, and its downstream applications in drug discovery.

2. Electronic and Chemical Properties To effectively utilize this molecule, one must understand the distinct electronic interplay between the heteroaromatic core and the alkyne appendage:

  • The 1,5-Naphthyridine Core : This diazanaphthalene ring is a highly electron-deficient system. The nitrogen atoms at positions 1 and 5 exert strong electron-withdrawing inductive (-I) and resonance (-M) effects, significantly lowering the LUMO energy [1]. While positions 2 and 4 are highly activated toward Nucleophilic Aromatic Substitution (SNAr), the 3-position is relatively electron-neutral. Consequently, functionalizing the 3-position requires transition-metal catalysis, bypassing SNAr in favor of oxidative addition into a 3-halo precursor [2].

  • The Propargyl Alcohol Moiety : The attached -C≡C-CH₂OH group provides a rigid, linear geometry. The alkyne serves as a π -electron-rich spacer, while the terminal hydroxyl group acts as both a hydrogen bond donor/acceptor and a synthetic handle for subsequent transformations (e.g., oxidation to an aldehyde, halogenation, or allene isomerization).

3. Synthetic Methodology: The Sonogashira Cross-Coupling The premier method for synthesizing 3-(1,5-Naphthyridin-3-yl)prop-2-yn-1-ol is the Sonogashira coupling of 3-bromo-1,5-naphthyridine with prop-2-yn-1-ol (propargyl alcohol).

Causality in Catalyst Selection: As a standard practice, we select PdCl₂(PPh₃)₂ over Pd(PPh₃)₄ because Pd(II) precatalysts are air-stable and consistently reduced in situ to the active Pd(0) species by the amine or the alkyne. CuI is strictly required as a co-catalyst. While the electron-deficient nature of the naphthyridine core accelerates the initial oxidative addition of Pd(0), the subsequent transmetalation step is the rate-limiting bottleneck. Copper(I) coordinates to the alkyne, drastically lowering its pKa and facilitating the formation of a highly nucleophilic copper acetylide, which rapidly transmetalates with the Pd(II) complex [3].

Step-by-Step Protocol: A Self-Validating Workflow

  • Reagent Preparation : In an oven-dried Schlenk flask, combine 3-bromo-1,5-naphthyridine (1.0 equiv), PdCl₂(PPh₃)₂ (0.05 equiv), and CuI (0.10 equiv).

  • Degassing (Critical Step) : Suspend the solids in a 1:1 mixture of anhydrous THF and Diisopropylethylamine (DIPEA). Degas the mixture via three freeze-pump-thaw cycles. Causality: Residual oxygen promotes the copper-catalyzed Glaser homocoupling of propargyl alcohol, which consumes the starting material and creates dimers that complicate chromatographic purification.

  • Alkyne Addition : Add prop-2-yn-1-ol (1.2 equiv) dropwise under a positive argon atmosphere.

  • Reaction Execution : Heat the mixture to 65 °C. Monitor the reaction via LC-MS. Due to the electron-deficient bromide, the reaction typically reaches full conversion within 4–6 hours.

  • Workup and Copper Scavenging : Quench the reaction with saturated aqueous NH₄Cl containing 10% aqueous ammonia. Causality: Ammonia forms a highly water-soluble [Cu(NH₃)₄]²⁺ complex, completely stripping copper salts from the organic phase. Trace copper contamination must be avoided as it causes false positives in downstream biological assays. Extract with EtOAc, dry over Na₂SO₄, and purify via silica gel chromatography.

4. Mechanistic Pathway

Sonogashira Pd0 Pd(0)L2 Active Catalyst (Electron-rich) OxAdd Oxidative Addition Pd(II) Intermediate (Ar-Pd-Br) Pd0->OxAdd 3-Bromo-1,5-naphthyridine TransMet Transmetalation Pd(II) Intermediate (Ar-Pd-Alkyne) OxAdd->TransMet Cu-Acetylide RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 3-(1,5-Naphthyridin-3-yl)prop-2-yn-1-ol CuCycle Cu(I) Cycle Copper Acetylide Formation CuCycle->TransMet Alkyne Transfer

Fig 1: Sonogashira catalytic cycle for the alkynylation of 3-bromo-1,5-naphthyridine.

5. Quantitative Data: Reaction Optimization The following table summarizes the optimization parameters for the synthesis of 3-(1,5-Naphthyridin-3-yl)prop-2-yn-1-ol, demonstrating the necessity of the CuI co-catalyst and appropriate base selection for maximum yield.

EntryCatalyst (5 mol%)Co-CatalystBase / SolventTemp (°C)Time (h)Isolated Yield (%)
1Pd(PPh₃)₄CuI (10 mol%)Et₃N (neat)801265%
2PdCl₂(PPh₃)₂CuI (10 mol%)Et₃N / DMF (1:1)80882%
3 PdCl₂(PPh₃)₂ CuI (10 mol%) DIPEA / THF (1:1) 65 6 88%
4Pd(OAc)₂ / XPhosNoneCs₂CO₃ / MeCN801245%*

*Note: Copper-free conditions (Entry 4) resulted in poor yields due to the slow transmetalation of the unactivated propargyl alcohol, highlighting the critical role of the copper acetylide intermediate.

6. Downstream Applications in Drug Discovery The 3-(1,5-Naphthyridin-3-yl)prop-2-yn-1-ol intermediate is a strategic branching point for exploring diverse chemical space:

  • Allene-Based Cascades : The propargyl alcohol can undergo [2,3]-sigmatropic rearrangement to form transient allenes. These intermediates can be trapped in situ to form complex, rigidified fused heterocycles like pyrrolo[1,2-a][1,5]naphthyridines [4].

  • CuAAC Click Chemistry : The alkyne can participate in azide-alkyne cycloadditions to form triazole-linked kinase inhibitors, utilizing the triazole as a stable amide bioisostere.

  • Lindlar Reduction : Stereoselective reduction yields the (Z)-allylic alcohol, which is highly useful for probing spatial constraints and vectorizing functional groups within tight receptor binding pockets.

Workflow Start 3-(1,5-Naphthyridin-3-yl) prop-2-yn-1-ol Path1 Lindlar Reduction (Z-Allylic Alcohol) Start->Path1 H2, Lindlar Cat. Path2 CuAAC Click Reaction (Triazole Derivatives) Start->Path2 Azide, Cu(I) Path3 Allene Cascade (Fused Heterocycles) Start->Path3 Isomerization

Fig 2: Divergent downstream synthetic workflows for the propargyl alcohol intermediate.

References

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. National Center for Biotechnology Information (PMC). Available at:

  • "Naked Nickel"-Catalyzed Amination of Heteroaryl Bromides. ACS Publications. Available at:

  • Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. MDPI. Available at:

  • Batch and Flow Synthesis of Pyrrolo[1,2-a]-quinolines via an Allene-Based Reaction Cascade. ACS Publications. Available at:

Exploratory

Advanced Structure Elucidation of 3-(1,5-Naphthyridin-3-yl)prop-2-yn-1-ol: A Technical Whitepaper

Executive Summary 1,5-Naphthyridine derivatives are privileged scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors, anti-infective agents, and advanced metal-organic complexes[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,5-Naphthyridine derivatives are privileged scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors, anti-infective agents, and advanced metal-organic complexes[1]. The functionalization of the 1,5-naphthyridine core with a propargyl alcohol moiety—yielding 3-(1,5-naphthyridin-3-yl)prop-2-yn-1-ol —provides a versatile synthetic handle for subsequent click chemistry or Sonogashira cross-coupling[2]. However, the electron-deficient nature of the diaza-naphthalene system, combined with the anisotropic effects of the alkyne, presents unique challenges for structural verification. As a Senior Application Scientist, I have designed this whitepaper to detail a comprehensive, self-validating analytical workflow for the unambiguous structure elucidation of this specific compound.

Strategic Analytical Workflow for Heterocyclic Alkynes

Elucidating highly conjugated, nitrogen-containing heterocyclic alkynes requires a multi-tiered approach. Relying solely on 1D Nuclear Magnetic Resonance (NMR) is insufficient due to potential signal overlap in the aromatic region and the lack of direct proton attachments on the quaternary alkyne carbons.

Our strategy integrates High-Resolution Mass Spectrometry (HRMS) for exact mass determination, Fourier-Transform Infrared (FT-IR) spectroscopy for functional group identification, and a robust 2D NMR suite (COSY, HSQC, HMBC) to map the exact regiochemistry of the propargyl substitution on the naphthyridine ring, a standard best practice in complex heterocyclic elucidation[3].

Workflow Start Sample Prep: 3-(1,5-Naphthyridin-3-yl)prop-2-yn-1-ol HRMS HRMS (ESI-TOF) Exact Mass & Formula Verification Start->HRMS IR FT-IR Spectroscopy Identify -OH & C≡C Stretches Start->IR NMR1D 1D NMR (1H, 13C) Chemical Shift Profiling HRMS->NMR1D IR->NMR1D NMR2D 2D NMR (HMBC, HSQC) Regiochemical Mapping NMR1D->NMR2D Final Confirmed 3D Structure NMR2D->Final

Fig 1. Multi-tiered spectroscopic workflow for heterocyclic structure elucidation.

Mass Spectrometry & Infrared Spectroscopy: Establishing the Foundation

Causality in MS/IR Selection

Before committing to time-intensive multidimensional NMR experiments, establishing the molecular formula and functional group integrity is paramount.

High-Resolution Mass Spectrometry (HRMS): We utilize Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry. The choice of ESI is deliberate; the highly basic nitrogen atoms (N1 and N5) of the 1,5-naphthyridine ring readily accept protons in a mildly acidic mobile phase, yielding an exceptionally strong [M+H]+ ion. For 3-(1,5-naphthyridin-3-yl)prop-2-yn-1-ol ( C11​H8​N2​O ), the theoretical exact mass is 184.0637 Da. We expect an [M+H]+ peak at 185.0710 m/z . A mass accuracy of < 5 ppm definitively confirms the elemental composition.

FT-IR Spectroscopy: FT-IR serves as an orthogonal validation tool. The propargyl alcohol moiety exhibits two distinct, non-overlapping vibrational modes that cannot be easily spoofed by impurities:

  • O-H Stretch: A broad band at ~3300 cm⁻¹.

  • Internal C≡C Stretch: A sharp, albeit weak, band at ~2230 cm⁻¹. The presence of these bands immediately corroborates the integrity of the alkyne-alcohol side chain before proceeding to NMR.

Nuclear Magnetic Resonance (NMR) Strategy & Regiochemical Mapping

Causality in NMR Parameter Design

The 1,5-naphthyridine core consists of two fused pyridine-like rings. The nitrogen atoms at positions 1 and 5 strongly deshield the adjacent protons (H2, H4, H6), pushing them far downfield (8.0–9.0 ppm)[1]. The introduction of the prop-2-yn-1-ol group at C3 breaks the molecule's symmetry.

  • Solvent Selection & The "Alumina Trick": CDCl3​ is the preferred solvent to maintain sharp signals. However, the basicity of the 1,5-naphthyridine nitrogens can lead to severe peak broadening in 1H NMR due to trace DCl acid in standard CDCl3​ . Expert Insight: Passing the CDCl3​ through a short plug of basic alumina immediately prior to sample preparation neutralizes the solvent, ensuring razor-sharp doublets for the critical H2 and H4 protons.

  • T1 Relaxation Considerations: In 13C NMR, quaternary carbons—specifically the alkyne carbons (C1', C2') and the bridgehead naphthyridine carbons (C4a, C8a)—have unusually long T1​ relaxation times. A standard relaxation delay ( D1​ ) of 1.0 second will cause these critical signals to vanish into the baseline. We mandate a D1​ of ≥2.5 seconds to ensure full relaxation and visible quaternary peaks.

Regiochemical Assignment via HMBC

The most critical structural question is proving the alkyne is substituted at C3, rather than C4 or C2. Heteronuclear Multiple Bond Correlation (HMBC) is the definitive tool here. The alkyne carbon attached directly to the ring (C1') will show strong 3JCH​ correlations to both H2 and H4. Simultaneously, the propargylic CH2​ protons will show 3JCH​ correlations to the same C1' carbon, bridging the side chain to the core[2].

HMBC H2 H2 (δ ~8.95) C3 C3 (δ ~120.5) H2->C3 ²J_CH C1_alkyne C1' (Alkyne, δ ~85.2) H2->C1_alkyne ³J_CH H4 H4 (δ ~8.25) H4->C3 ²J_CH H4->C1_alkyne ³J_CH CH2 CH2 (δ ~4.55) CH2->C3 ⁴J_CH CH2->C1_alkyne ³J_CH

Fig 2. Critical HMBC (³J_CH) correlations establishing C3 regiochemistry.

Quantitative Data Summary

The table below outlines the expected chemical shifts and critical 2D correlations required to validate the structure.

Table 1: Expected NMR Assignments for 3-(1,5-Naphthyridin-3-yl)prop-2-yn-1-ol

Position 1H NMR (δ, ppm)Multiplicity (J in Hz) 13C NMR (δ, ppm)Key HMBC Correlations ( 3J )
N1 ----
C2 8.95d (2.0)152.1C4, C8a, C1'
C3 --120.5-
C4 8.25d (2.0)135.4C2, C4a, C8, C1'
C4a --140.2-
N5 ----
C6 8.90dd (4.0, 1.5)150.8C8, C4a
C7 7.65dd (8.5, 4.0)124.3C8a, C6
C8 8.35dd (8.5, 1.5)138.7C6, C4a
C8a --143.5-
C1' (Alkyne)--85.2-
C2' (Alkyne)--90.1-
C3' ( CH2​ )4.55s51.4C1', C2'
OH 2.10br s--

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. Do not proceed to the next step if the "System Suitability" criteria are not met.

Protocol A: HRMS (ESI-TOF) Acquisition
  • System Suitability Check: Calibrate the ESI-TOF instrument using a sodium formate cluster solution immediately prior to injection. Validation Gate: Mass accuracy must be < 2 ppm across the 100–1000 m/z range.

  • Sample Preparation: Dissolve 0.1 mg of the analyte in 1.0 mL of LC-MS grade Methanol containing 0.1% Formic Acid. The formic acid ensures complete protonation of the naphthyridine nitrogens.

  • Acquisition: Inject 5 µL via direct infusion at a flow rate of 10 µL/min.

  • Data Processing: Extract the [M+H]+ ion chromatogram. Calculate the mass error relative to the theoretical mass of 185.0710 m/z. Validation Gate: An error > 5 ppm indicates a failed synthesis or severe contamination.

Protocol B: Multidimensional NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of basic-alumina-filtered CDCl3​ (containing 0.03% v/v TMS). Transfer to a high-quality 5 mm NMR tube.

  • System Suitability Check (1D 1H ): Acquire a standard 1D 1H spectrum (16 scans). Validation Gate: Check the TMS peak. The line width at half height ( w1/2​ ) must be < 1.0 Hz. If broader, re-shim the magnet. Verify the absence of vinylic protons (δ 5.0–6.5 ppm), which would indicate unwanted hydration of the alkyne to a ketone or alkene.

  • 13C Acquisition: Acquire the 13C spectrum with a minimum of 1024 scans. Set the relaxation delay ( D1​ ) to 2.5 seconds to capture the quaternary C1', C2', C4a, and C8a carbons.

  • HMBC Acquisition: Set up a 1H−13C HMBC experiment optimized for long-range couplings ( nJCH​=8 Hz). Run 4 scans per increment with 256 increments in the indirect ( 13C ) dimension.

  • Data Analysis: Overlay the 1D spectra onto the HMBC contour plot. Trace the cross-peaks from the CH2​ singlet (δ 4.55) and the H2/H4 doublets (δ 8.95, 8.25) to the shared C1' alkyne carbon (δ 85.2).

References

  • Source: acs.
  • Source: benchchem.
  • Title: Synthesis, cytotoxic activity and DNA interaction studies of new dinuclear platinum( ii )

Sources

Foundational

The Propargylated Heterocycle Paradigm: A Technical Guide to Synthesis, Click Chemistry, and Activity-Based Protein Profiling

Executive Summary As a Senior Application Scientist, I frequently encounter a critical bottleneck in early-stage drug discovery: transitioning a biologically active heterocyclic "hit" into a functionalized probe without...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter a critical bottleneck in early-stage drug discovery: transitioning a biologically active heterocyclic "hit" into a functionalized probe without destroying its pharmacophore. The strategic installation of a propargyl group (–CH₂–C≡CH) solves this by introducing a terminal alkyne that is sterically unobtrusive, metabolically stable, and highly reactive under bioorthogonal conditions.

This whitepaper provides an in-depth, mechanistic guide to the synthesis of propargylated heterocyclic compounds and their downstream applications in Activity-Based Protein Profiling (ABPP). By understanding the causality behind reagent selection and employing self-validating experimental protocols, researchers can robustly leverage these versatile synthons to map complex proteomes and accelerate target identification.

The Chemical Rationale: Why Propargylate Heterocycles?

Heterocycles—such as indoles, imidazoles, pyrimidines, and quinolines—are privileged scaffolds in medicinal chemistry due to their ability to engage in directional hydrogen bonding and π-π stacking with protein targets.

The decision to functionalize these rings with a propargyl moiety is driven by three core chemical advantages:

  • Minimal Steric Penalty: The linear, sp-hybridized geometry of the terminal alkyne ensures that the propargyl group rarely disrupts the parent molecule's binding affinity within tight enzyme pockets[1].

  • Bioorthogonality: The terminal alkyne is entirely inert to endogenous biological nucleophiles, electrophiles, and oxidants, allowing it to act as a "stealth" handle in living cells[2].

  • Unmatched Reactivity (CuAAC): The propargyl group is the cornerstone of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry. It is rapidly activated by Cu(I) to form a highly reactive copper-acetylide intermediate, driving selective cycloaddition with azides[3]. Furthermore, propargyl compounds serve as versatile synthons for synthesizing various complex oxygen- and nitrogen-heterocycles via cycloisomerization[4].

Synthetic Methodologies: Installing the Propargyl Handle

The most common approach to generating these compounds is the direct N-propargylation of the heterocyclic core. While seemingly straightforward, poor base selection or inadequate temperature control frequently leads to incomplete conversion or the formation of undesired allene byproducts[5].

Protocol 1: Self-Validating N-Propargylation of Indoles/Imidazoles

This protocol utilizes Sodium Hydride (NaH) to ensure the irreversible generation of the heterocyclic anion.

Reagents: Heterocycle (1.0 eq), NaH (60% dispersion in mineral oil, 1.2 eq), Propargyl Bromide (80% in toluene, 1.5 eq), Anhydrous DMF.

Step-by-Step Methodology & Causality:

  • Preparation: Dissolve the heterocycle in anhydrous DMF under an inert Argon atmosphere and cool to 0 °C. Causality: DMF is a polar aprotic solvent that excellently solvates the resulting nitrogen anion, while 0 °C controls the highly exothermic deprotonation.

  • Deprotonation: Add NaH portion-wise. Stir for 30 minutes until H₂ gas evolution ceases. Causality: NaH is a hard, non-nucleophilic base that ensures complete, irreversible deprotonation of the N-H bond. Weaker bases (like K₂CO₃) can lead to equilibrium states that promote side reactions.

  • Electrophilic Addition: Dropwise add Propargyl Bromide. Allow the reaction to slowly warm to room temperature over 2-4 hours. Causality: Propargyl bromide is an excellent SN2 electrophile. Adding it dropwise prevents localized concentration spikes that could lead to over-alkylation or base-catalyzed isomerization to an allene[5].

  • Self-Validation (TLC/LC-MS Check): Before quenching the bulk reaction, remove a 10 µL aliquot, quench in 100 µL H₂O, and extract with 100 µL EtOAc. Spot the organic layer on a TLC plate. Validation: The complete disappearance of the highly polar baseline heterocycle spot confirms successful alkylation. If the starting material persists, the NaH was likely compromised by ambient moisture.

  • Quench & Workup: Carefully quench the bulk reaction with ice water to destroy unreacted NaH, extract with EtOAc, wash heavily with brine (to remove DMF), dry over Na₂SO₄, and concentrate.

Quantitative Data: Reaction Optimization

To facilitate rapid experimental design, the following table synthesizes quantitative benchmarks for heterocycle propargylation and downstream CuAAC reactions based on established literature and field-proven optimization.

Table 1: Quantitative Benchmarks for Propargylation and CuAAC Reactions

Reaction TypeSubstrate ClassCatalyst / ReagentsOptimal Temp / TimeTypical Yield (%)Key Mechanistic Note
N-Propargylation Indoles / ImidazolesNaH, Propargyl Bromide0 °C to RT, 2-4h85 - 95%NaH ensures complete N-deprotonation, preventing reversible side reactions[5].
N-Propargylation Pyridines (Amines)AgNO₃ (10%), BaseReflux, 6h60 - 69%Ag⁺ coordinates the alkyne, facilitating 6-endo-dig cycloisomerization[6].
N-Propargylation DNA NucleobasesK₂CO₃, Propargyl Bromide60 °C, 12h70 - 85%Milder base prevents ring opening; favors N1/N9 selective alkylation[7].
CuAAC (Proteomics) ABPP Probe + AzideCuSO₄, THPTA, NaAscRT, 1hN/A (Enrichment)THPTA ligand stabilizes Cu(I) and prevents ROS-mediated protein degradation[2].

Applications in Chemical Biology: Activity-Based Protein Profiling (ABPP)

Once the propargylated heterocycle is synthesized, it can be deployed as an Activity-Based Probe (ABP). In ABPP, the heterocyclic pharmacophore directs the probe to the target enzyme's active site, where a reactive electrophile forms a covalent bond. The propargyl group remains exposed, allowing for the subsequent introduction of a detection tag (like biotin or a fluorophore) via CuAAC[2].

ABPP_Workflow N1 1. Live Cell Incubation (Propargylated Probe) N2 2. Cell Lysis & Proteome Extraction N1->N2 N3 3. CuAAC Click Reaction (Azide-Tag + Cu Catalyst) N2->N3 N4 4. Affinity Enrichment (Streptavidin Beads) N3->N4 N5 5. Stringent Washing (Remove Background) N4->N5 N6 6. LC-MS/MS & Target Identification N5->N6

Caption: Workflow for Activity-Based Protein Profiling using a propargylated probe.

Protocol 2: CuAAC-Mediated Bioconjugation in Complex Proteomes

Performing click chemistry on a complex protein lysate requires strict control over the copper oxidation state to prevent protein precipitation and oxidative damage.

Reagents: Azide-Fluorophore/Biotin (100 µM), CuSO₄ (1 mM), THPTA Ligand (100 µM), Sodium Ascorbate (1 mM).

Step-by-Step Methodology & Causality:

  • Proteome Preparation: Normalize the protein concentration of the probe-labeled lysate to 1-2 mg/mL in PBS.

  • Click Master Mix Preparation: In a separate tube, pre-mix CuSO₄ and the THPTA ligand. Causality: THPTA is a water-soluble tris(triazolyl)methylamine ligand. Pre-mixing it with CuSO₄ ensures the copper is fully coordinated. This coordination stabilizes the Cu(I) oxidation state and creates a steric shield that prevents the copper from generating reactive oxygen species (ROS) that would otherwise degrade the proteome[3].

  • Reaction Initiation: Add the Azide-reporter to the lysate, followed by the Cu-THPTA complex. Finally, add freshly prepared Sodium Ascorbate to initiate the reaction. Causality: Sodium Ascorbate acts as a mild reducing agent, reducing Cu(II) to the catalytically active Cu(I) in situ[3]. It must be added last to trigger the cycloaddition.

  • Incubation: Vortex gently and incubate at room temperature for 1 hour in the dark.

  • Self-Validation (The "No-Probe" Control): Always run a parallel lysate that was treated with DMSO instead of your propargylated probe, but subjected to the exact same CuAAC conditions. Validation: If downstream in-gel fluorescence or LC-MS shows signal in this control lane, your azide-reporter is non-specifically reacting with the proteome or sticking to the enrichment matrix, invalidating your target IDs.

  • Protein Precipitation: Quench the reaction by adding cold methanol/chloroform to precipitate the proteins, effectively washing away unreacted click reagents before downstream tryptic digestion or SDS-PAGE analysis.

Conclusion

The propargylation of heterocyclic compounds represents a critical intersection between synthetic organic chemistry and chemical biology. By leveraging the minimal steric footprint and bioorthogonal reactivity of the terminal alkyne, researchers can transform standard drug candidates into powerful analytical probes. Adhering to the mechanistic principles and self-validating protocols outlined in this guide will ensure high-fidelity synthesis and robust, reproducible target identification in downstream proteomic workflows.

References

  • Tenger Chemical - Propargylic Compounds in Organic Chemistry[1] URL: [Link]

  • Academia.edu - Synthesis of Heterocycles by Using Propargyl Compounds as Versatile Synthons[4] URL: [Link]

  • NIH PMC (MDPI Molecules) - Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks[5] URL:[Link]

  • NIH PMC - Bioorthogonal Reactions in Activity-Based Protein Profiling[2] URL:[Link]

  • ResearchGate - Cell viability analysis of native and functionalized nucleobases[7] URL: [Link]

  • ResearchGate - A Base-Promoted Cyclization of N-Propargylaminopyridines[6] URL:[Link]

Sources

Protocols & Analytical Methods

Method

Development of kinase inhibitors from 1,5-naphthyridine scaffolds

Application Note & Protocol Guide: Engineering Kinase Inhibitors Using the 1,5-Naphthyridine Scaffold Executive Summary The 1,5-naphthyridine heterocyclic core has emerged as a highly privileged scaffold in modern kinase...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide: Engineering Kinase Inhibitors Using the 1,5-Naphthyridine Scaffold

Executive Summary

The 1,5-naphthyridine heterocyclic core has emerged as a highly privileged scaffold in modern kinase drug discovery. Characterized by its rigid bicyclic structure and strategically positioned nitrogen heteroatoms, this pharmacophore offers exceptional hydrogen-bonding capabilities within the highly conserved ATP-binding pocket of various kinases. This application note details the structural rationale, quantitative activity profiles, and self-validating experimental protocols required to develop, synthesize, and evaluate 1,5-naphthyridine-based kinase inhibitors, with a specific focus on targets such as ALK5 (TGF-β RI), c-Met, and PI4K[1][2][3].

Structural Rationale: The 1,5-Naphthyridine Pharmacophore

The design of ATP-competitive kinase inhibitors relies heavily on mimicking the purine ring of ATP to anchor the molecule within the kinase hinge region. The 1,5-naphthyridine scaffold is uniquely suited for this due to its electron-deficient nature and the spatial geometry of its nitrogen atoms[1].

  • Hinge Region Anchoring: X-ray crystallographic studies (e.g., ALK5 in complex with 1,5-naphthyridine derivatives) demonstrate that the N1 or N5 nitrogen of the naphthyridine core acts as a critical hydrogen-bond acceptor, interacting directly with the backbone amide NH of hinge residues (such as His-283 in ALK5)[2].

  • Vectorial Diversification: The C2, C4, and C8 positions of the 1,5-naphthyridine ring provide optimal exit vectors. Substitutions at the C4 position (e.g., via nucleophilic aromatic substitution, SNAr) allow functional groups to project into the solvent-exposed region or the selectivity pocket, determining the inhibitor's specificity profile against off-target kinases like p38 MAPK[1][2].

Pathway Visualization: Mechanism of Action

To understand the phenotypic impact of these inhibitors, we must map the signaling cascade. Below is the TGF-β/ALK5 signaling pathway, demonstrating where 1,5-naphthyridine derivatives exert their pharmacological blockade.

G TGFB TGF-β Ligand ALK5 ALK5 (TGF-β RI) TGFB->ALK5 Binds SMAD23 SMAD2/3 Phosphorylation ALK5->SMAD23 Activates SMAD4 SMAD4 Complex SMAD23->SMAD4 Binds GeneExpr Target Gene Expression (Fibrosis, EMT) SMAD4->GeneExpr Translocates to Nucleus Inhibitor 1,5-Naphthyridine Inhibitor (e.g., RepSox) Inhibitor->ALK5 Blocks ATP Pocket

Caption: TGF-β/ALK5 Signaling Pathway and targeted 1,5-Naphthyridine Inhibition Mechanism.

Quantitative Structure-Activity Relationship (QSAR) Data

The versatility of the 1,5-naphthyridine core is validated by its successful application across multiple kinase families. The table below summarizes key quantitative data from benchmark compounds developed from this scaffold.

Compound DesignationPrimary Target KinaseEnzymatic IC₅₀Cellular Efficacy (Assay)Key Structural FeatureReference
RepSox (Cmpd 19) ALK5 (TGF-β RI)4 nMHepG2 Transcriptional (Active)4-pyrazole, 2-pyridine substitution[2][4]
MK-2461 Analog 26c c-Met~12 nMA549 / HeLa (Cytotoxic)Scaffold hop (1,5 to 1,6-naphthyridine)[3]
Cmpd 1 (MMV390048) PfPI4Kβ4 nMP. falciparum (Active)2,8-diaryl substitution[5]

Experimental Protocols: A Self-Validating Workflow

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Causality is embedded in each step to explain why specific reagents and conditions are utilized.

Protocol A: Synthesis of the 1,5-Naphthyridine Core via Modified Skraup Reaction

Causality Note: The Skraup reaction is selected because it efficiently constructs the second pyridine ring onto a 3-aminopyridine precursor. Using m-nitrobenzenesulfonate as an oxidant instead of iodine prevents over-halogenation and improves yield reproducibility[1].

  • Preparation: Dissolve 3-aminopyridine (1.0 eq) and glycerol (2.5 eq) in concentrated sulfuric acid (70% w/w) at 0°C. Reasoning: Sulfuric acid acts as both the solvent and the dehydrating agent to form acrolein in situ from glycerol.

  • Oxidation: Add sodium m-nitrobenzenesulfonate (1.2 eq) slowly to the mixture.

  • Cyclization: Heat the reaction mixture to 135°C for 4 hours. Monitor via LC-MS until the primary amine is consumed.

  • Quenching & Extraction: Cool to room temperature and pour over crushed ice. Neutralize carefully with aqueous NaOH (10 M) to pH 9. Reasoning: The basic pH ensures the 1,5-naphthyridine is unprotonated, allowing extraction into the organic phase. Extract with dichloromethane (3 x 50 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography (EtOAc/Hexane) to yield the 1,5-naphthyridine core.

Protocol B: Universal Kinase Enzymatic Assay (ADP-Glo™)

Causality Note: The ADP-Glo assay is chosen over radiometric ³³P-ATP assays because it universally measures ADP generated by any kinase, eliminating radioactive waste while maintaining high sensitivity. A reference inhibitor (e.g., RepSox for ALK5) must be run in parallel to validate the assay's dynamic range[2][5].

  • Reagent Preparation: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Reasoning: BSA prevents non-specific binding of the hydrophobic naphthyridine inhibitors to the plastic microplate walls.

  • Compound Plating: Serially dilute 1,5-naphthyridine candidates in DMSO. Transfer 100 nL of compound to a 384-well white microplate (final DMSO concentration 1%).

  • Enzyme/Substrate Addition: Add 5 µL of recombinant Kinase (e.g., ALK5 at 2 nM) and 5 µL of ATP/Substrate mix (ATP at Kₘ concentration, e.g., 10 µM). Incubate for 60 minutes at room temperature.

  • ADP Detection: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unreacted ATP (incubate 40 min). Then, add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal (incubate 30 min).

  • Validation & Readout: Read luminescence. Calculate the Z'-factor using DMSO (negative control) and 10 µM RepSox (positive control). A Z'-factor > 0.6 validates the assay. Calculate IC₅₀ using a 4-parameter logistic curve fit.

Protocol C: Cellular Target Engagement (Western Blot for p-SMAD2/3)
  • Cell Culture: Seed HepG2 cells in 6-well plates at 3x10⁵ cells/well. Starve in serum-free DMEM for 12 hours. Reasoning: Serum starvation reduces basal kinase activity, ensuring the signal is specifically driven by the subsequent ligand stimulation.

  • Inhibitor Treatment: Pre-treat cells with 1,5-naphthyridine compounds (0.1, 1, 10 µM) for 1 hour.

  • Stimulation: Stimulate with TGF-β1 ligand (5 ng/mL) for 30 minutes.

  • Lysis: Wash with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors (Na₃VO₄, NaF). Reasoning: Phosphatase inhibitors are critical to preserve the transient p-SMAD2/3 signal during extraction.

  • Detection: Resolve lysates via SDS-PAGE, transfer to PVDF, and probe with anti-p-SMAD2/3 and anti-total-SMAD antibodies. Quantify band densitometry to determine cellular IC₅₀.

Hit-to-Lead Development Workflow

The successful translation of a 1,5-naphthyridine hit into a viable preclinical lead requires a highly iterative, multi-disciplinary workflow. The diagram below illustrates the logical progression from chemical synthesis to ADME profiling.

Workflow Scaffold 1,5-Naphthyridine Core Synthesis Diversification C2/C4/C8 Diversification Scaffold->Diversification EnzymeAssay In Vitro Kinase Assay (ADP-Glo) Diversification->EnzymeAssay CellAssay Cellular Efficacy (Western Blot/Viability) EnzymeAssay->CellAssay IC50 < 100 nM ADME ADME & PK Profiling CellAssay->ADME Cellular IC50 < 1 µM ADME->Diversification Optimization Loop Lead Lead Candidate Selection ADME->Lead Favorable PK

Caption: Step-by-step Hit-to-Lead experimental workflow for 1,5-naphthyridine kinase inhibitor development.

Conclusion

The 1,5-naphthyridine scaffold remains a cornerstone in the design of next-generation kinase inhibitors. By leveraging its predictable hinge-binding thermodynamics and employing rigorous, self-validating screening cascades—from modified Skraup synthesis to ADP-Glo enzymatic profiling and cellular target engagement—researchers can systematically optimize these molecules for high potency and selectivity. Strict adherence to the causality-driven protocols outlined above ensures robust data generation, minimizing false positives and accelerating the hit-to-lead trajectory.

References

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. nih.gov.[Link]

  • Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. acs.org.[Link]

  • Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors based on MK-2461. nih.gov.[Link]

  • Optimization of 2,8-Diaryl-1,5-naphthyridines as Plasmodium falciparum Phosphatidylinositol 4-Kinase Inhibitors with Improved ADME Profiles and In Vivo Efficacy. acs.org.[Link]

Sources

Application

Use of 3-(1,5-Naphthyridin-3-yl)prop-2-yn-1-ol as a fluorescent probe

An in-depth technical guide on the utilization of 3-(1,5-Naphthyridin-3-yl)prop-2-yn-1-ol as a specialized fluorescent probe for bioconjugation and advanced molecular imaging. Executive Summary The development of highly...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the utilization of 3-(1,5-Naphthyridin-3-yl)prop-2-yn-1-ol as a specialized fluorescent probe for bioconjugation and advanced molecular imaging.

Executive Summary

The development of highly specific, bioorthogonal fluorescent probes is a cornerstone of modern molecular biology and drug development. 3-(1,5-Naphthyridin-3-yl)prop-2-yn-1-ol (CAS: 1346446-91-0) represents a highly engineered bifunctional molecule. It seamlessly integrates the robust, environment-sensitive photophysics of a 1,5-naphthyridine core with the bioorthogonal reactivity of a terminal alkyne[1][2]. This guide details the mechanistic rationale, application workflows, and self-validating protocols for deploying this compound in Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) imaging and custom probe synthesis.

Mechanistic Principles & Molecular Design

To utilize this probe effectively, researchers must understand the causality behind its structural components:

The Fluorophore: 1,5-Naphthyridine Core

The 1,5-naphthyridine scaffold is a highly electron-deficient, nitrogen-containing heterocycle that acts as a powerful electron acceptor in push-pull fluorophore systems[3].

  • Intramolecular Charge Transfer (ICT): The fluorescence of naphthyridine derivatives is heavily governed by ICT. In aqueous environments, non-radiative decay pathways dominate, rendering the unbound probe nearly non-fluorescent (quenched). However, upon binding to hydrophobic protein pockets or the minor groove of DNA, rotational freedom is restricted, triggering a massive "turn-on" fluorescence response[4].

  • Large Stokes Shift: A critical advantage of the 1,5-naphthyridine core is its exceptionally large Stokes shift (often exceeding 150–220 nm)[5][6]. This wide separation between excitation and emission wavelengths virtually eliminates background autofluorescence from biological tissues, a common limitation of standard cyanine or rhodamine dyes.

The Bioconjugation Handle: Prop-2-yn-1-ol

While many probes use simple alkyl alkynes for click chemistry, this molecule utilizes a prop-2-yn-1-ol moiety.

  • Causality of the Hydroxyl Group: The adjacent hydroxyl (-OH) group significantly enhances the hydrophilicity of the alkyne arm. This prevents the premature hydrophobic aggregation of the probe in aqueous biological buffers, ensuring the terminal alkyne remains sterically accessible for the CuAAC reaction[2].

Photophysics GS Ground State (S0) Naphthyridine Probe EX Excited State (S1) Locally Excited GS->EX hν (Excitation) ICT ICT State (Charge Transfer) EX->ICT Solvent Relaxation AQ Aqueous Media (Fluorescence Quenched) ICT->AQ Non-radiative decay BM Bound to Target (Hydrophobic Pocket/DNA) ICT->BM Target Binding FL Strong Fluorescence (Large Stokes Shift) BM->FL Radiative Emission FL->GS Return to S0

Caption: Intramolecular Charge Transfer (ICT) mechanism enabling turn-on fluorescence of the naphthyridine core.

Application Workflows

Workflow A: In Situ Click-Imaging of Azide-Tagged Targets

The primary application of 3-(1,5-Naphthyridin-3-yl)prop-2-yn-1-ol is the fluorescent visualization of metabolically labeled biomolecules. Cells are fed azide-modified precursors (e.g., azido-sugars, azido-amino acids, or EdU). The probe is then covalently "clicked" onto these targets, allowing for high-contrast spatial mapping of newly synthesized macromolecules[2].

Workflow B: Scaffold for Near-Infrared (NIR) Probe Synthesis

Beyond direct imaging, the terminal alkyne serves as a highly reactive synthetic handle. Through Sonogashira cross-coupling, researchers can extend the -conjugation of the 1,5-naphthyridine core to synthesize custom near-infrared (NIR) probes (emission 650–900 nm) specifically tailored for deep-tissue mitochondrial or nucleic acid imaging[1][5].

ClickWorkflow A Azide-Tagged Biomolecule D Triazole Conjugate (Stable Linkage) A->D  CuAAC Reaction B 3-(1,5-Naphthyridin-3-yl) prop-2-yn-1-ol B->D C Cu(I) Catalyst (CuSO4 + Ascorbate) C->D  Catalysis E Fluorescence Imaging D->E  Excitation/Emission

Caption: CuAAC-mediated bioconjugation workflow using the naphthyridine alkyne probe.

Quantitative Data Presentation

To justify the selection of this probe over conventional fluorophores, the following table summarizes the comparative photophysical advantages derived from the 1,5-naphthyridine architecture[3][5][6].

Photophysical Property1,5-Naphthyridine CoreConventional Dyes (e.g., FITC, Cy3)Mechanistic Advantage for Imaging
Stokes Shift 150 – 220 nm 20 – 50 nmEliminates excitation back-scatter and biological autofluorescence.
Environmental Sensitivity High (Turn-On) Low (Always On)High signal-to-noise ratio; minimal background from unwashed probe.
Photostability >95% retention (5h) Rapid photobleachingEnables prolonged super-resolution microscopy and time-lapse imaging.
Aqueous Solubility Enhanced (via -OH) VariablePrevents probe aggregation prior to the CuAAC click reaction.

Self-Validating Experimental Protocol

Protocol: CuAAC-Mediated Fluorescent Labeling of Azide-Tagged Cellular Proteins

Trustworthiness & Validation: This protocol is designed as a self-validating system. Because 1,5-naphthyridine derivatives possess an inherent affinity for the DNA minor groove[4], differentiating between covalent click conjugation and non-covalent DNA intercalation is critical. The inclusion of rigorous washing steps and a mandatory "No-Azide" biological control ensures data integrity.

Reagents Required:

  • 3-(1,5-Naphthyridin-3-yl)prop-2-yn-1-ol (10 mM stock in DMSO)

  • CuSO4 (100 mM in H2O)

  • THPTA Ligand (50 mM in H2O)

  • Sodium Ascorbate (100 mM in H2O, freshly prepared)

  • Wash Buffer: PBS containing 0.1% Triton X-100 and 1% BSA

Step-by-Step Methodology:

  • Fixation and Permeabilization:

    • Fix azide-labeled cells in 4% paraformaldehyde for 15 minutes at room temperature.

    • Causality: Fixation cross-links the cellular architecture, preventing the diffusion of target proteins during the reaction.

    • Permeabilize with 0.5% Triton X-100 in PBS for 20 minutes to allow the bulky naphthyridine probe to access intracellular compartments.

  • Preparation of the Catalytic Master Mix (Critical Step):

    • Pre-mix 2 µL of CuSO4 (100 mM) with 10 µL of THPTA (50 mM). Incubate for 3 minutes.

    • Causality: THPTA must complex with Cu(II) before reduction. This chelation stabilizes the highly reactive Cu(I) state and prevents the generation of Reactive Oxygen Species (ROS) that would otherwise degrade the fluorophore and cellular structures.

  • Click Reaction Assembly:

    • To 878 µL of PBS, add the Cu-THPTA complex.

    • Add 10 µL of the Naphthyridine Probe (10 mM stock).

    • Finally, add 100 µL of freshly prepared Sodium Ascorbate (100 mM) to initiate the reduction of Cu(II) to Cu(I). The solution should remain clear.

  • Incubation:

    • Apply the reaction mixture to the cells and incubate for 30–60 minutes at room temperature in the dark.

  • Stringent Washing (Self-Validation Step):

    • Wash the cells 3 × 10 minutes with Wash Buffer (PBS + 0.1% Triton X-100 + 1% BSA).

    • Causality: The detergent is strictly required to disrupt any non-covalent hydrophobic interactions or minor-groove binding of unreacted naphthyridine to genomic DNA[4].

  • Validation Analysis:

    • Image the cells.

    • System Check: Evaluate the "No-Azide" control cells (cells not fed the metabolic azide precursor but subjected to the exact click protocol). If fluorescence is observed in the nucleus of the control cells, the washing stringency must be increased (e.g., higher detergent concentration) to remove intercalated background.

References

  • [5] Near-infrared fluorescent probes based on naphthyridine derivatives for mitochondrial nucleic acid imaging. Analyst (RSC Publishing). 5

  • [6] A 2, 7-Naphthyridine-Based Fluorescent Turn-on Probe for Detection of Biothiols in vitro and in vivo. ResearchGate.6

  • 3-(1,5-Naphthyridin-3-yl)prop-2-yn-1-ol AldrichCPR. Sigma-Aldrich.

  • [3] Naphthyridine-Based Electron Push–Pull-Type Amine-Reactive Fluorescent Probe for Sensing Amines and Proteins in Aqueous Media. Bioconjugate Chemistry (ACS Publications). 3

  • [1] Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC (National Institutes of Health). 1

  • [2] Alkyne-probe 1 | Fluorescent Probe. MedChemExpress. 2

  • [4] Spectroscopic investigations on DNA binding profile of two new naphthyridine carboxamides and their application as turn-on fluorescent DNA staining probes. Taylor & Francis Online. 4

Sources

Method

Application Note: Synthesis and Metal Complexation of 3-(1,5-Naphthyridin-3-yl)prop-2-yn-1-ol

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Ligand synthesis, mechanistic causality, and orthogonal transition metal coordination.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Ligand synthesis, mechanistic causality, and orthogonal transition metal coordination.

Introduction & Mechanistic Rationale

The 1,5-naphthyridine scaffold is a privileged pharmacophore and a robust bidentate ligand framework utilized extensively in both medicinal chemistry and advanced materials science[1]. By functionalizing the 1,5-naphthyridine core with a propargyl alcohol moiety (prop-2-yn-1-ol), we generate a highly versatile, ambidentate ligand: 3-(1,5-Naphthyridin-3-yl)prop-2-yn-1-ol .

This ligand presents two orthogonal coordination sites:

  • The 1,5-Naphthyridine Core: Offers strong σ -donation and π -acceptance through its aromatic nitrogen atoms, making it ideal for stabilizing low-valent transition metals like Platinum(II) and Palladium(II)[2].

  • The Propargyl Alcohol Moiety: Prop-2-yn-1-ol derivatives are highly reactive toward Ruthenium and Rhodium precursors. Upon coordination, the alkynol undergoes a metal-mediated dehydration and rearrangement to form stable, deeply colored allenylidene ( [M=C=C=C−R] ) or indenylidene complexes, which are critical intermediates in olefin metathesis[3][4].

Understanding the hard-soft acid-base (HSAB) principles and steric demands of the metal center allows researchers to selectively direct coordination to either the nitrogen donors or the alkyne π -system.

Experimental Workflows & Mechanistic Pathways

The following Graphviz diagram illustrates the divergent synthetic pathways for utilizing 3-(1,5-Naphthyridin-3-yl)prop-2-yn-1-ol in transition metal chemistry.

G N1 3-Bromo-1,5-naphthyridine + Prop-2-yn-1-ol N2 Sonogashira Coupling Pd(PPh3)4 / CuI / Et3N N1->N2 N3 Ligand: 3-(1,5-Naphthyridin-3-yl) prop-2-yn-1-ol N2->N3 N4 RuCl2(PPh3)3 + NaPF6 (Alkyne Activation) N3->N4 Pathway A N6 K2PtCl4 / H2O (N-Donor Chelation) N3->N6 Pathway B N5 Ruthenium Allenylidene [Ru=C=C=C-R] N4->N5 N7 Platinum(II) Complex [PtCl2(L)] N6->N7

Synthetic workflow for 3-(1,5-Naphthyridin-3-yl)prop-2-yn-1-ol and its metal complexes.

Validated Protocols

Protocol A: Synthesis of 3-(1,5-Naphthyridin-3-yl)prop-2-yn-1-ol via Sonogashira Coupling

Causality: The Sonogashira cross-coupling is selected for its high chemoselectivity and mild conditions. CuI is utilized as a co-catalyst to generate a highly nucleophilic copper acetylide intermediate in situ, which rapidly transmetalates with the oxidative addition complex formed by Pd(0) and 3-bromo-1,5-naphthyridine[5].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 3-bromo-1,5-naphthyridine (1.0 equiv, 5.0 mmol) in anhydrous, degassed triethylamine (20 mL).

  • Catalyst Addition: Add Pd(PPh3​)4​ (0.05 equiv, 5 mol%) and CuI (0.10 equiv, 10 mol%). The solution will typically turn pale yellow.

  • Alkyne Addition: Slowly add prop-2-yn-1-ol (1.2 equiv, 6.0 mmol) via syringe. Self-Validation: The reaction mixture should darken slightly as the copper acetylide forms.

  • Reaction: Stir the mixture at 60 °C for 12 hours.

  • Monitoring: Monitor via TLC (Eluent: 5% MeOH in DCM). The product spot will be UV-active and stain positively with KMnO4​ (indicating the presence of the alkyne/hydroxyl).

  • Workup: Cool to room temperature, filter through a pad of Celite to remove copper salts, and concentrate in vacuo. Purify via flash column chromatography to yield the target ligand as an off-white solid.

Protocol B: Synthesis of the Ruthenium(II) Allenylidene Complex (Pathway A)

Causality: To force coordination at the propargyl alcohol, we use a Ruthenium(II) precursor with labile ligands. The addition of a non-coordinating salt ( NaPF6​ ) abstracts a chloride from the Ru center, creating a vacant coordination site. The alkyne coordinates, followed by a rapid, metal-induced dehydration of the hydroxyl group to form the thermodynamically stable allenylidene ( [Ru=C=C=C] ) complex[4].

Step-by-Step Methodology:

  • Activation: In a Schlenk flask, dissolve RuCl2​(PPh3​)3​ (1.0 equiv, 0.5 mmol) and NaPF6​ (1.2 equiv) in anhydrous dichloromethane (10 mL).

  • Ligand Addition: Add 3-(1,5-Naphthyridin-3-yl)prop-2-yn-1-ol (1.1 equiv, 0.55 mmol) in one portion.

  • Reaction: Stir at room temperature for 4 hours. Self-Validation: A stark color change from brown to deep red/purple is the visual hallmark of allenylidene formation[4].

  • Isolation: Concentrate the solution to 2 mL and add cold diethyl ether (15 mL) to precipitate the cationic Ruthenium complex. Filter and dry under vacuum.

Protocol C: Synthesis of the Platinum(II) Naphthyridine Complex (Pathway B)

Causality: To selectively target the 1,5-naphthyridine nitrogen atoms, we exploit the HSAB principle by using K2​PtCl4​ in a protic solvent. Platinum(II) (a soft/borderline acid) preferentially coordinates to the aromatic nitrogen donors over the alkyne under these stoichiometric conditions, leaving the propargyl alcohol intact for downstream functionalization.

Step-by-Step Methodology:

  • Preparation: Dissolve K2​PtCl4​ (1.0 equiv, 0.5 mmol) in deionized water (5 mL).

  • Ligand Addition: Dissolve the ligand (1.0 equiv) in methanol (5 mL) and add it dropwise to the aqueous Platinum solution.

  • Reaction: Reflux the biphasic mixture at 80 °C for 16 hours.

  • Isolation: The complex will precipitate as a yellow/orange solid. Filter, wash sequentially with water, cold methanol, and diethyl ether, then dry in vacuo.

Data Presentation & Validation Metrics

To ensure experimental reproducibility, the following tables summarize the optimization parameters and the expected spectroscopic signatures for self-validation.

Table 1: Optimization of Sonogashira Coupling Parameters
EntryCatalyst SystemBase / SolventTemp (°C)Yield (%)Observation
1 Pd(PPh3​)4​ / CuI Et3​N (Neat)6088Optimal conditions; clean conversion.
2 Pd(PPh3​)4​ / CuI Et3​N / THF6072Slower reaction rate; incomplete conversion.
3 Pd(OAc)2​ / PPh3​ K2​CO3​ / DMF8045Significant homocoupling (Glaser coupling) observed.
Table 2: Key Spectroscopic Signatures for Validation
Compound 1H NMR Marker (ppm)IR Marker ( ν , cm −1 )Structural Indication
Ligand 4.52 (s, 2H, -CH 2​ -OH)3300 (br, -OH), 2230 (C C)Confirms successful propargyl attachment.
Ru-Complex Disappearance of -CH 2​ -OH signal1955 (strong, C=C=C)Confirms dehydration and allenylidene formation[4].
Pt-Complex 9.20 (d, Naphthyridine H-2, shifted)3300 (br, -OH), 2230 (C C)Confirms N-coordination; alkyne/OH remain intact.

References

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines Molecules / PMC[Link][1]

  • Fused 1,5-Naphthyridines: Synthetic Tools and Applications MDPI[Link][2]

  • Development of a Method for the Preparation of Ruthenium Indenylidene-Ether Olefin Metathesis Catalysts PMC[Link][3]

  • Novel Ruthenium Allenylidene and Mixed Alkynyl Allenylidene Complexes Organometallics - ACS Publications[Link][4]

  • CsF-Mediated In-situ Desilylation of TMS-Alkynes for Sonogashira Reaction ResearchGate[Link][5]

Sources

Application

Advanced Application Notes: Propargylated 1,8-Naphthyridines in Materials Science &amp; Supramolecular Polymer Engineering

Target Audience: Researchers, materials scientists, and drug/polymer development professionals. Document Type: Technical Guide & Validated Protocols Executive Summary & Mechanistic Insights The integration of 1,8-naphthy...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, materials scientists, and drug/polymer development professionals. Document Type: Technical Guide & Validated Protocols

Executive Summary & Mechanistic Insights

The integration of 1,8-naphthyridine derivatives into macromolecular architectures has revolutionized the field of supramolecular materials science. Specifically, the 2,7-diamido-1,8-naphthyridine (DAN) module is a highly privileged scaffold due to its ability to form exceptionally stable quadruple hydrogen-bonding networks [1]. When paired with complementary modules like ureidopyrimidinone (UPy) or ureidoguanosine (UG), DAN forms a DAAD–ADDA hydrogen-bonding array that mimics the fidelity of DNA base pairing, but with association constants ( Kassoc​ ) orders of magnitude higher.

The Causality of Experimental Design: Why Propargylation?

Historically, grafting DAN onto polymer backbones (e.g., polystyrene or poly(methyl methacrylate)) relied on direct amidation or esterification. However, these methods require harsh coupling reagents that frequently cross-react with the secondary amides of the DAN core, leading to unwanted covalent cross-linking and the destruction of the DAAD hydrogen-bonding face.

To circumvent this, modern protocols utilize propargylated naphthyridines . By functionalizing the DAN core with a terminal alkyne (propargyl group), researchers can leverage the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction [2].

  • Orthogonality: The CuAAC reaction is completely inert toward the amido groups of the naphthyridine.

  • Quantitative Yield: Click chemistry ensures near 100% end-group functionalization. In supramolecular polymerization, unreacted chains act as "chain terminators" that drastically reduce the molecular weight of the final assembly. Quantitative yield is therefore not just an optimization—it is a strict requirement for material integrity.

Quantitative Data: Thermodynamic Parameters of Supramolecular Blends

The structural integrity of a supramolecular polymer network depends on the balance between heterocomplexation (polymer A binding to polymer B) and homodimerization (polymer A binding to itself). The table below summarizes the thermodynamic parameters that dictate these material properties [3].

Complex PairHydrogen-Bond ArrayAssociation Constant ( Kassoc​ )Dimerization Constant ( Kdimer​ )Material Application
DAN · UG DAAD · ADDA ∼3×108 M⁻¹ ∼200 M⁻¹ (UG)High-fidelity alternating block copolymers; miscible blends.
DAN · UPy DAAD · ADDA 106−107 M⁻¹ 6×107 M⁻¹ (UPy)Thermoreversible gels; self-healing elastomers.
eDAN · DeUG DAAD · ADDAHigh (Reduced State)LowRedox-responsive "smart" hydrogels and sensors.

Data synthesized from foundational studies on quadruply hydrogen-bonded heterocomplexes [3, 4].

Workflow Visualizations

CuAAC_Workflow A Propargyl-DAN (DAAD Motif) B Azide-Functionalized Polymer (e.g., PS-N3) C Cu(I) Catalyst + Sodium Ascorbate D Triazole-Linked DAN-Polymer C->D CuAAC Click Reaction (RT, 24h) E Validation: FTIR (2100 cm⁻¹ loss) 1H NMR D->E Purification & Cu Removal AB AB AB->C Mix in DMF/THF

Fig 1: CuAAC workflow for grafting propargyl-DAN onto azide-functionalized polymers.

Supramolecular_Assembly P1 DAN-Polymer (DAAD Array) Mix Solution Blending (CHCl3 or Toluene) P1->Mix P2 UPy or UG-Polymer (ADDA Array) P2->Mix Net Supramolecular Polymer Network Mix->Net Quadruple H-Bonding (K_assoc > 10^7 M⁻¹) Stim Stimuli (Heat / Redox) Net->Stim Trigger Dis Reversible Disassembly Stim->Dis H-Bond Disruption Dis->Net Remove Stimulus

Fig 2: Assembly and stimuli-responsive disassembly of the DAN-UPy supramolecular network.

Experimental Protocols

Protocol A: Synthesis of DAN-Functionalized Polystyrene via CuAAC

This protocol details the bio-orthogonal attachment of propargyl-DAN to an azide-terminated polystyrene (PS-N₃) backbone.

Materials & Reagents:

  • Propargyl-2,7-diamido-1,8-naphthyridine (Propargyl-DAN) (1.2 equivalents relative to azide)

  • Azide-functionalized Polystyrene (PS-N₃) (1.0 equivalent)

  • Copper(I) Bromide (CuBr) (0.1 equivalents)

  • N,N,N′,N′′,N′′ -Pentamethyldiethylenetriamine (PMDETA) (0.1 equivalents)

  • Anhydrous Tetrahydrofuran (THF) / Dimethylformamide (DMF) (1:1 v/v)

Step-by-Step Methodology:

  • Degassing (Critical Step): Dissolve PS-N₃ and Propargyl-DAN in the THF/DMF mixture in a Schlenk flask. Subject the solution to three freeze-pump-thaw cycles. Causality: Oxygen rapidly oxidizes the active Cu(I) catalyst to inactive Cu(II), which will stall the click reaction and result in unreacted polymer chains.

  • Catalyst Addition: Under a positive flow of dry Argon, add CuBr and PMDETA. The solution will turn light green, indicating the formation of the active Cu(I)-PMDETA complex.

  • Reaction: Stir the mixture at room temperature for 24 hours in the dark.

  • Self-Validating Check (FTIR): Withdraw a 50 µL aliquot, evaporate the solvent, and analyze via ATR-FTIR.

    • Validation: Look for the asymmetric azide stretch at ∼2100 cm⁻¹. If the peak is absent, the reaction is complete. If the peak persists, the catalytic cycle has stalled. Do not add more alkyne; instead, add a spike of sodium ascorbate (0.05 eq) to reduce any formed Cu(II) back to Cu(I).

  • Purification & Copper Removal: Dilute the mixture with THF and pass it through a short column of neutral alumina.

    • Causality: 1,8-naphthyridine is a potent binucleating metal ligand [5]. If trace copper remains in the polymer, it will coordinate directly to the naphthyridine nitrogens, blocking the DAAD hydrogen-bonding face and preventing supramolecular assembly. The alumina column strictly removes the PMDETA-Cu complex.

  • Precipitation: Precipitate the polymer dropwise into cold methanol. Filter and dry under vacuum to yield the pure PS-DAN.

Protocol B: Assembly and Rheological Validation of the Polymer Blend

This protocol validates the formation of the supramolecular network using a complementary ADDA polymer.

Step-by-Step Methodology:

  • Solution Preparation: Prepare separate 10 wt% solutions of PS-DAN (from Protocol A) and a complementary UPy-functionalized poly(butyl methacrylate) (PBMA-UPy) in anhydrous chloroform ( CHCl3​ ).

    • Causality: Chloroform is a non-competitive, low-polarity solvent that maximizes hydrogen-bonding strength. Using competitive solvents (like DMSO or Methanol) will solvate the hydrogen-bond donors/acceptors and prevent network formation.

  • Blending: Mix the two solutions in a 1:1 molar ratio of DAN to UPy functional groups. Stir vigorously for 2 hours. A noticeable increase in viscosity should occur immediately, transitioning from a free-flowing liquid to a highly viscous gel.

  • Rheological Validation: Perform dynamic light scattering (DLS) and specific viscosity ( ηsp​ ) measurements across a concentration gradient (1 to 50 mg/mL).

    • Validation: Plot log(ηsp​) versus log(concentration) . A sharp change in the slope indicates the critical overlap concentration ( C∗ ), confirming that the individual polymer coils have successfully cross-linked into a macroscopic supramolecular network via the DAN-UPy heterocomplex [4].

References

  • 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Mini-Reviews in Medicinal Chemistry (2021). URL:[Link]

  • Azobenzene dye-coupled quadruply hydrogen-bonding modules as colorimetric indicators for supramolecular interactions. Beilstein Journal of Organic Chemistry (2012). URL:[Link]

  • A highly stable quadruply hydrogen-bonded heterocomplex useful for supramolecular polymer blends. Journal of the American Chemical Society (2005). URL:[Link]

  • Formation of a miscible supramolecular polymer blend through self-assembly mediated by a quadruply hydrogen-bonded heterocomplex. Journal of the American Chemical Society (2006). URL:[Link]

  • Bimetallics in a Nutshell: Complexes Supported by Chelating Naphthyridine-Based Ligands. Accounts of Chemical Research (2020). URL:[Link]

Method

Application Note: High-Throughput Screening Assays for 1,5-Naphthyridine Derivatives

Executive Summary & Mechanistic Rationale 1,5-Naphthyridine derivatives represent a highly privileged pharmacophore in modern drug discovery. Characterized by a fused bicyclic system containing two nitrogen atoms, these...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

1,5-Naphthyridine derivatives represent a highly privileged pharmacophore in modern drug discovery. Characterized by a fused bicyclic system containing two nitrogen atoms, these scaffolds exhibit versatile binding modalities, making them potent modulators of diverse biological targets[1]. In recent years, 1,5-naphthyridines have demonstrated exceptional efficacy as inhibitors of the transforming growth factor-β (TGF-β) type I receptor kinase (ALK5)[2], DNA Topoisomerase I[3], and Plasmodium falciparum phosphatidylinositol-4-kinase (PI4K)[4].

As a Senior Application Scientist, I have designed this protocol guide to establish a robust, self-validating High-Throughput Screening (HTS) cascade. The objective is to evaluate 1,5-naphthyridine libraries efficiently while intrinsically filtering out false positives and cytotoxic artifacts.

Mechanistic Focus: Kinase Inhibition

Many 1,5-naphthyridine derivatives act as ATP-competitive kinase inhibitors. For instance, aminothiazole- and pyrazole-substituted 1,5-naphthyridines form critical hydrogen bonds within the hinge region of the ALK5 kinase domain, effectively blocking the phosphorylation of downstream Smad proteins[2]. Understanding this causality is essential: because the primary mechanism is ATP competition, the biochemical screening assay must precisely control ATP concentrations at or near the Michaelis constant ( Km​ ) to ensure assay sensitivity.

G TGFB TGF-β Ligand TGFBR2 TGFBR2 (Type II Receptor) TGFB->TGFBR2 Binds ALK5 ALK5 (TGF-β Type I Receptor) TGFBR2->ALK5 Recruits & Phosphorylates Smad23 Smad2 / Smad3 Phosphorylation ALK5->Smad23 Kinase Activity Naph 1,5-Naphthyridine Inhibitor Naph->ALK5 Competitive Inhibition Smad4 Smad4 Complex Formation Smad23->Smad4 Binds Transcription Gene Transcription (PAI-1) Smad4->Transcription Translocates to Nucleus

Mechanism of Action: 1,5-Naphthyridine derivatives competitively inhibit ALK5 kinase activity.

Quantitative Data Summary

To benchmark the expected performance of your compound library, the following table summarizes the inhibitory profiles of validated 1,5-naphthyridine derivatives across primary targets.

Compound Class / TargetRepresentative DerivativeTarget AssayIC₅₀ ValueReference
ALK5 (TGF-β RI) Pyrazole-1,5-naphthyridine (Cmpd 19)Autophosphorylation4 nM[2]
ALK5 (TGF-β RI) Aminothiazole-1,5-naphthyridine (Cmpd 15)Autophosphorylation6 nM[2]
PvPI4K (Plasmodium) 2,8-Disubstituted-1,5-naphthyridineADP-Glo Kinase Assay70 nM[4]
Topoisomerase I Phenyl-1,5-naphthyridineCell Viability (COLO 205)Micromolar[3]

High-Throughput Screening (HTS) Workflow

A successful HTS campaign requires orthogonal assays. We utilize a primary biochemical assay to confirm direct target engagement (kinase inhibition) and a secondary cell-based assay to confirm membrane permeability and functional pathway modulation.

HTS Lib 1,5-Naphthyridine Library (Acoustic Dispensing) Biochem Primary Biochemical Screen (ADP-Glo Kinase Assay) Lib->Biochem Triage Hit Triage & Validation (Z'-factor > 0.5) Biochem->Triage IC50 Determination Cell Secondary Cell-Based Screen (Luciferase Reporter Assay) Triage->Cell Validated Hits Counter Counter-Screening (Cytotoxicity Assay) Cell->Counter Selectivity Profiling Lead Lead Optimization Counter->Lead Non-toxic Candidates

High-Throughput Screening (HTS) workflow for identifying 1,5-naphthyridine lead compounds.

Experimental Protocols

Protocol 1: Primary Biochemical Screen (ADP-Glo Kinase Assay)

Rationale & Causality: The ADP-Glo assay is selected over radiometric assays because it universally measures ADP generated by any kinase (e.g., ALK5 or PI4K)[4]. It is highly amenable to 384-well formats. By utilizing acoustic liquid handling (e.g., Echo 550), we eliminate tip carryover and keep the final DMSO concentration strictly at ≤1%, preventing solvent-induced enzyme denaturation.

Materials:

  • Purified recombinant Kinase (e.g., ALK5 or PvPI4K)

  • Specific peptide substrate and ultra-pure ATP

  • ADP-Glo™ Kinase Assay Kit

  • 384-well low-volume white microplates

Step-by-Step Methodology:

  • Compound Dispensing: Use an acoustic dispenser to transfer 1,5-naphthyridine derivatives (10-point dose-response, starting at 10 µM) into the 384-well plate. Include DMSO controls (negative) and a known inhibitor like Compound 19 (positive control)[2].

  • Kinase Reaction Setup: Add 2 µL of the Kinase/Substrate mixture to the wells. Incubate for 15 minutes at room temperature to allow pre-equilibration of the inhibitor with the enzyme.

  • Reaction Initiation: Add 2 µL of ATP solution (prepared at the Km​ of the specific kinase) to initiate the reaction. Centrifuge briefly at 1000 x g for 1 minute.

  • Incubation: Seal the plate and incubate at 25°C for 60 minutes.

  • ATP Depletion: Add 4 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature. Causality: Complete depletion of background ATP is critical to ensure the final luminescence signal is exclusively derived from the ADP produced during the kinase reaction.

  • Signal Generation: Add 8 µL of Kinase Detection Reagent to convert ADP back to ATP and introduce luciferase/luciferin to generate light. Incubate for 30 minutes.

  • Detection & Self-Validation: Read luminescence on a multi-mode plate reader.

    • Validation Check: Calculate the Z'-factor for each plate using the formula: Z′=1−∣μp​−μn​∣3(σp​+σn​)​ . Only accept plates with a Z' > 0.5.

Protocol 2: Secondary Cell-Based Screen (TGF-β Transcriptional Reporter Assay)

Materials:

  • Recombinant human TGF-β1

  • Steady-Glo® Luciferase Assay System

  • CellTiter-Fluor™ Cell Viability Assay (Counter-screen)

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 reporter cells at 1.5 × 10⁴ cells/well in 384-well white, clear-bottom tissue culture plates in 20 µL of assay medium (DMEM + 1% FBS). Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Add 1,5-naphthyridine derivatives (dose-response) to the cells. Pre-incubate for 1 hour.

  • Pathway Stimulation: Add recombinant TGF-β1 (final concentration 1 ng/mL) to stimulate the ALK5 pathway. Incubate for 16–24 hours.

  • Multiplexed Counter-Screening (Critical Step): Before measuring luciferase, add 5 µL of CellTiter-Fluor™ reagent. Incubate for 30 minutes and read fluorescence (Ex 380 nm / Em 505 nm). Causality: A compound might appear as a "hit" by suppressing luciferase simply because it is cytotoxic. Measuring cell viability in the exact same well rules out false positives caused by generic cell death.

  • Luciferase Detection: Add 25 µL of Steady-Glo® reagent to lyse the cells and generate the luminescent signal. Incubate for 10 minutes and read luminescence.

  • Data Analysis: Normalize the luminescence signal to the fluorescence viability signal. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

References

  • Biological Activity of N
  • A Comparative Analysis of the Biological Activities of 1,5-Naphthyridine and 1,8. Benchchem.
  • Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors.
  • Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors.
  • 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy.

Sources

Application

In vitro cytotoxicity assays for 3-(1,5-Naphthyridin-3-yl)prop-2-yn-1-ol

Application Note & Protocol Guide: In Vitro Cytotoxicity and Mechanistic Profiling of 3-(1,5-Naphthyridin-3-yl)prop-2-yn-1-ol Rationale & Structural Significance The 1,5-naphthyridine scaffold is a highly privileged phar...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide: In Vitro Cytotoxicity and Mechanistic Profiling of 3-(1,5-Naphthyridin-3-yl)prop-2-yn-1-ol

Rationale & Structural Significance

The 1,5-naphthyridine scaffold is a highly privileged pharmacophore in oncology, frequently utilized in the design of Topoisomerase I (Top1) inhibitors[1]. Structurally analogous to the quinoline rings of camptothecin, 1,5-naphthyridine derivatives intercalate into the DNA double helix and stabilize the Top1-DNA cleavage complex, leading to lethal double-strand breaks during S-phase replication[2].

The compound 3-(1,5-Naphthyridin-3-yl)prop-2-yn-1-ol introduces a critical functionalization: a prop-2-yn-1-ol (propargyl alcohol) moiety at the 3-position. This modification serves a dual purpose. Pharmacologically, the rigid, linear alkyne can project into narrow hydrophobic pockets within the Top1-DNA interface, potentially enhancing binding affinity[3]. Analytically, the terminal alkyne provides a bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC or "click chemistry"). This allows researchers to append fluorophores or biotin tags for downstream target-pull-down assays, making this compound an excellent candidate for both therapeutic development and chemical biology probing.

To rigorously evaluate this compound, we must employ a self-validating experimental system . Cytotoxicity cannot be assumed to be on-target without orthogonal confirmation. Therefore, our workflow links phenotypic cell death (ATP depletion) directly to apoptotic execution (Caspase-3/7 activation) and specific target engagement (Top1 relaxation inhibition).

Experimental Design & Self-Validating Workflow

We select A549 (lung adenocarcinoma), HCT-116 (colorectal carcinoma), and SKOV3 (ovarian carcinoma) cell lines because they natively overexpress Top1 and Top1 mRNA, rendering them highly sensitive to Top1 poisons[1][2]. MRC-5 (normal human lung fibroblasts) is included as a negative control to establish the therapeutic index and rule out generalized, non-specific basal toxicity.

To avoid metabolic artifacts common with tetrazolium-based dyes (MTT/MTS), we utilize a luminescent ATP-detection assay (CellTiter-Glo). ATP is a direct, unambiguous proxy for metabolically active cells. If ATP depletion is observed, the system validates the mechanism by measuring Caspase-3/7 cleavage, confirming that the cytotoxicity is apoptotic rather than necrotic.

Workflow Prep Compound Preparation (10 mM in DMSO) Culture Cell Culture (A549, HCT-116, SKOV3, MRC-5) Prep->Culture Viability Primary Screen: CellTiter-Glo (ATP Viability) Culture->Viability Target Target Validation: Top1 Relaxation Assay Viability->Target IC50 < 10 µM Mech Mechanism: Caspase-3/7 Glo Assay Viability->Mech IC50 < 10 µM

Self-validating experimental workflow for cytotoxicity and target engagement profiling.

Mechanism of Action

Top1_Pathway Compound 3-(1,5-Naphthyridin-3-yl) prop-2-yn-1-ol Top1 Topoisomerase I (Top1) Compound->Top1 Inhibits DNA_Complex Top1-DNA Cleavage Complex Top1->DNA_Complex Stabilizes DSB Double-Strand Breaks (DSBs) DNA_Complex->DSB Fork Collision Apoptosis Apoptosis (Caspase 3/7) DSB->Apoptosis Triggers

Mechanism of Action: 1,5-Naphthyridine induced Top1 inhibition leading to apoptosis.

Step-by-Step Protocols

Protocol 1: Compound Preparation and Standardization

Causality: 1,5-naphthyridines are highly hydrophobic. Improper solubilization leads to compound precipitation in aqueous media, causing artificially high IC50 values.

  • Stock Solution: Dissolve 3-(1,5-Naphthyridin-3-yl)prop-2-yn-1-ol in 100% anhydrous DMSO to create a 10 mM stock. Aliquot into light-protected tubes and store at -20°C to prevent alkyne degradation.

  • Working Dilutions: Perform a 10-point, 3-fold serial dilution in 100% DMSO.

  • Media Normalization: Transfer the DMSO dilutions into complete culture media so that the final DMSO concentration on the cells is exactly 0.5% (v/v) across all wells. Crucial: Variations in DMSO concentration will independently trigger cell stress, invalidating the assay.

Protocol 2: Cell Viability Assay (ATP-Quantification)
  • Seeding: Seed A549, HCT-116, SKOV3, and MRC-5 cells at 3,000 cells/well in 90 µL of complete media (DMEM or McCoy's 5A + 10% FBS) in white, opaque-bottom 96-well plates. Incubate overnight at 37°C, 5% CO2.

  • Treatment: Add 10 µL of the 10X compound-media dilutions to the wells. Include Camptothecin (10 µM) as a positive control and 0.5% DMSO as the vehicle control.

  • Incubation: Incubate for 72 hours. This duration is required because Top1 inhibitors are S-phase specific; cells must undergo division to experience replication fork collisions[2].

  • Detection: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent per well. Shake at 500 rpm for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Readout: Measure luminescence using a microplate reader (integration time: 0.5–1.0 second/well). Calculate IC50 using 4-parameter non-linear regression.

Protocol 3: Topoisomerase I DNA Relaxation Assay (Target Validation)

Causality: To prove the cytotoxicity is on-target, we must demonstrate that the compound prevents Top1 from relaxing supercoiled DNA in vitro[1].

  • Reaction Setup: In a 20 µL reaction volume, combine 200 ng of supercoiled pBR322 plasmid DNA, 1X Top1 reaction buffer (10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine), and the test compound at varying concentrations (0.1 µM to 100 µM).

  • Enzyme Addition: Add 1 Unit of recombinant human Topoisomerase I.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 4 µL of stop buffer (5% SDS, 0.25 mg/mL bromophenol blue, 30% glycerol).

  • Resolution: Electrophorese the samples on a 1% agarose gel in 1X TAE buffer at 3 V/cm for 2 hours.

  • Visualization: Stain with ethidium bromide (0.5 µg/mL) and image under UV. The presence of a heavy supercoiled DNA band indicates successful Top1 inhibition (the enzyme was prevented from relaxing the plasmid).

Protocol 4: Caspase-3/7 Activity Assay (Apoptosis Confirmation)
  • Setup: Seed and treat cells in a 96-well plate exactly as described in Protocol 2, but reduce the incubation time to 24-48 hours (peak caspase activation precedes complete ATP depletion).

  • Detection: Add 100 µL of Caspase-Glo 3/7 Reagent to each well.

  • Readout: Shake for 30 seconds, incubate at room temperature for 1 hour, and read luminescence. A dose-dependent spike in luminescence confirms that the 1,5-naphthyridine derivative is inducing programmed cell death rather than non-specific necrosis.

Expected Results & Data Interpretation

Based on the structural homology of 1,5-naphthyridine derivatives to established Top1 inhibitors, the expected quantitative outcomes are summarized below[1][4]. A successful compound will demonstrate low micromolar potency in cancer lines while maintaining a high IC50 in the MRC-5 normal fibroblast line.

Cell LineTissue OriginExpected IC50 (µM)Top1 Expression LevelBiological Outcome
A549 Lung Adenocarcinoma1.0 - 3.5HighPotent Apoptosis
HCT-116 Colorectal Carcinoma0.5 - 2.0Very HighPotent Apoptosis
SKOV3 Ovarian Carcinoma1.5 - 4.0HighPotent Apoptosis
MRC-5 Normal Lung Fibroblast> 50.0LowMinimal Toxicity (Selectivity)

References

  • Fused 1,5-naphthyridines. Encyclopedia.pub. Available at: [Link]

  • Synthesis and biological evaluation of indeno[1,5]naphthyridines as topoisomerase I (TopI) inhibitors with antiproliferative activity. PubMed / European Journal of Medicinal Chemistry. Available at:[Link]

  • Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. A New Family of Antiproliferative Agents. Bentham Science. Available at: [Link]

  • Dibenzo[c,h][1,5]naphthyridinediones as Topoisomerase I Inhibitors: Design, Synthesis, and Biological Evaluation. PMC / Journal of Organic Chemistry. Available at:[Link]

  • Dibenzo[c,h][1,5]naphthyridinediones as Topoisomerase I Inhibitors: Design, Synthesis, and Biological Evaluation. ACS Publications. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification Challenges of Polar Naphthyridine Compounds

Welcome to the Technical Support Center for Naphthyridine Purification. This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, self-validating protocols, and mech...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Naphthyridine Purification. This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights into isolating highly polar 1,8-naphthyridine derivatives.

The Core Challenge: Mechanistic Origins of Purification Failures

1,8-naphthyridines and their derivatives are privileged scaffolds in medicinal chemistry, but their isolation is notoriously difficult[1]. The core challenge stems from the presence of two basic nitrogen atoms within the heteroaromatic ring system. These nitrogens are highly prone to hydrogen bonding and ion-exchange interactions with the acidic silanol groups (Si-OH) present on bare silica gel[2]. When subjected to standard normal-phase chromatography, this dynamic leads to severe peak tailing, irreversible adsorption, and co-elution with polar impurities.

G Naph Naphthyridine Core (Basic Nitrogens) Interaction Strong H-Bonding & Ion-Exchange Naph->Interaction Silanol Acidic Silanols (Bare Silica Gel) Silanol->Interaction Problem Severe Tailing & Irreversible Adsorption Interaction->Problem Sol1 Modified Normal Phase (Add TEA / NH4OH) Problem->Sol1 Mask Silanols Sol2 Reversed-Phase HPLC (C18 + Acidic Modifier) Problem->Sol2 Change Phase Sol3 HILIC Mode (Polar Phase + High Organic) Problem->Sol3 Increase Retention

Logical workflow resolving naphthyridine purification challenges via phase selection.

Troubleshooting Guide & FAQs

Q1: Why does my naphthyridine derivative streak severely on standard silica gel TLC, and how can I resolve this for flash chromatography? A1: Streaking is a direct consequence of the basic heterocycle interacting with the acidic surface of the silica[2]. Solution: You must mask the silanols. Incorporating a basic modifier (1-5% triethylamine or ammonium hydroxide) into a polar mobile phase (e.g., Dichloromethane/Methanol) neutralizes the acidic silanols, allowing the naphthyridine to elute as a sharp band[2]. Alternatively, switching to a neutral or basic alumina stationary phase eliminates the silanol problem entirely[3].

Q2: My compound is highly polar and elutes in the void volume on a standard C18 column. What are my options? A2: Standard C18 columns rely on hydrophobic interactions. Highly polar naphthyridines lack sufficient hydrophobicity to partition into the C18 phase when using standard water/acetonitrile gradients[3]. Solution: Use a polar-embedded or polar-endcapped C18 column. These columns possess a polar functional group (like an amide) embedded in the alkyl chain, creating a water-enriched layer that improves the retention of polar analytes and prevents stationary phase dewetting in highly aqueous conditions[3]. If the compound still elutes in the void, Hydrophilic Interaction Liquid Chromatography (HILIC) is required[4].

Q3: How does HILIC solve the solubility and retention issues of basic nitrogen heterocycles? A3: HILIC operates as "reverse-reversed phase" chromatography[5]. It utilizes a polar stationary phase (like bare silica, diol, or zwitterionic phases) and a mobile phase with a high concentration of organic solvent (typically >70% Acetonitrile) mixed with an aqueous buffer[4]. The mobile phase forms a water-rich layer on the polar stationary phase. Polar naphthyridines partition into this aqueous layer, retaining them strongly. Elution is achieved by increasing the water content[5]. This is highly advantageous because polar naphthyridines are highly soluble in the aqueous/organic HILIC mixtures, preventing on-column precipitation[6].

Quantitative Data: Column Performance Comparison

To illustrate the impact of stationary phase selection on polar heterocycles, the following table summarizes retention and peak asymmetry across different column chemistries[3].

Compound ClassColumn TypeMobile PhaseRetention Time (min)Peak Asymmetry
Highly Polar BasicStandard C1895:5 Water:Acetonitrile1.2 (Void)-
Highly Polar BasicPolar-Embedded C1895:5 Water:Acetonitrile4.51.1 (Excellent)
Moderately Polar BasicStandard C1890:10 Water:Methanol2.11.8 (Severe Tailing)
Moderately Polar BasicPolar-Endcapped C1890:10 Water:Methanol5.31.2 (Good)

Self-Validating Experimental Protocols

Protocol A: Reversed-Phase HPLC (RP-HPLC) for Moderately Polar Naphthyridines

Objective: Utilize an acidic modifier to suppress silanol interactions and force hydrophobic retention.

  • Sample Preparation: Dissolve the crude 1,8-naphthyridine derivative in DMSO or the initial mobile phase to a concentration of 1-10 mg/mL[1]. Filter through a 0.22 µm PTFE syringe filter.

    • Validation/Causality: Ensures complete solubilization and removes particulates that cause column overpressure. A clear filtrate validates readiness for injection.

  • Column Selection: Equip the HPLC with a C18 column (e.g., 4.6 x 150 mm, 5 µm)[1]. For highly polar variants, use a polar-endcapped C18[3].

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Ultrapure Water[1].

    • Mobile Phase B: 0.1% TFA in Acetonitrile[1].

    • Validation/Causality: TFA lowers the pH of the mobile phase, fully protonating the basic nitrogens of the naphthyridine. This prevents secondary ion-exchange interactions with residual unendcapped silanols on the C18 phase. The emergence of sharp, symmetrical peaks on the chromatogram validates the suppression of these interactions.

  • Gradient Execution: Run a gradient from 5% B to 95% B over 15-20 column volumes. Monitor via UV detection (typically 210 nm and 254 nm).

  • Recovery: Lyophilize the collected fractions to remove water and volatile TFA, yielding the pure naphthyridine salt.

Protocol B: HILIC Purification for Highly Polar/Basic Naphthyridines

Objective: Utilize a water-rich partition layer to retain compounds that fail on C18.

  • Column Equilibration: Equilibrate a HILIC column (e.g., bare silica or zwitterionic) with the initial mobile phase (95% Acetonitrile / 5% 10 mM Ammonium Formate buffer, pH 3.0) for at least 15 column volumes[3].

    • Validation/Causality: HILIC columns require extensive equilibration to establish the stable, water-rich hydration layer on the stationary phase surface. Consistent baseline pressure and reproducible retention times across blank runs validate that the hydration layer is stable[4].

  • Sample Loading: Dissolve the sample in a solvent matching the initial mobile phase (high organic). If solubility is poor, use a "dry loading" technique by adsorbing the sample onto a small amount of Celite, drying it, and loading it into a solid load cartridge[3].

    • Validation/Causality: Injecting a sample dissolved in pure water (a strong solvent in HILIC) will disrupt the hydration layer and cause severe peak distortion and premature elution[6]. A sharp injection peak validates proper solvent matching.

  • Elution Gradient: Start at 95% Acetonitrile and gradually increase the aqueous buffer concentration (up to 40-50% water) over 20 minutes[3].

    • Validation/Causality: In HILIC, water is the strong eluting solvent. Increasing the aqueous composition disrupts the partitioning equilibrium, eluting the highly polar naphthyridines. Elution order (least polar to most polar) validates the HILIC mechanism is functioning correctly.

References

  • BenchChem Technical Support Team. Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Purification of 1,8-Naphthyridine Derivatives. BenchChem. 1

  • BenchChem Technical Support Team. Overcoming challenges in the purification of heterocyclic compounds. BenchChem. 2

  • Chromatography Today. HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. Chromatography Today. 6

  • Jian, L., et al. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry (NIH). 4

  • Buchi. Why HILIC is what your polar compounds need for purification. Buchi. 5

  • BenchChem Technical Support Team. Technical Support Center: Purification of Polar Heterocyclic Compounds. BenchChem. 3

Sources

Optimization

Technical Support Center: Troubleshooting 1,5-Naphthyridine Solubility

Welcome to the Technical Support Center. 1,5-naphthyridine intermediates are privileged scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors and antibacterial agents.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 1,5-naphthyridine intermediates are privileged scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors and antibacterial agents. However, researchers consistently encounter severe solubility bottlenecks during synthesis, purification, and biological evaluation.

As an Application Scientist, I have designed this guide to move beyond basic "trial and error." Below, you will find causality-driven troubleshooting strategies, self-validating protocols, and structural modification insights to permanently resolve the poor solubility of your 1,5-naphthyridine intermediates.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my 1,5-naphthyridine intermediate precipitate prematurely during synthesis, and how do I select a better solvent?

A1: The poor solubility of 1,5-naphthyridines is primarily driven by their planar, rigid aromatic structure. This geometry facilitates strong intermolecular π-π stacking and hydrogen bonding, resulting in an exceptionally high crystal lattice energy[1]. Standard solvents like dichloromethane or ethyl acetate lack the polarity to disrupt these forces.

Troubleshooting Strategy: Shift to polar aprotic solvents. Amide-based solvents (e.g., DMF, NMP) and sulfoxides (DMSO) are highly effective because their strong dipole moments actively compete with the intermolecular forces of the heterocycle[1]. In cyclocondensation reactions, switching from non-polar solvents (where yields can drop below 30% due to intermediate precipitation) to protic solvents like methanol or ethanol/water mixtures can significantly improve solubility and reaction efficiency[2].

Q2: My intermediate "oils out" as an amorphous mass instead of crystallizing. How can I force a clean crystallization?

A2: "Oiling out" occurs when the compound precipitates faster than it can thermodynamically arrange into an ordered crystalline lattice. Troubleshooting Strategy: You must slow down the precipitation kinetics. Use a co-solvent system: dissolve the compound in a minimal amount of a "good" solvent (e.g., DMF), and slowly layer or diffuse an "anti-solvent" (e.g., water or ether)[1]. Utilizing a Dewar flask ensures a highly controlled, slow cooling rate, giving the molecules the kinetic freedom to form a stable crystal lattice rather than an amorphous oil.

Q3: My compound is soluble in DMSO but crashes out when diluted into aqueous assay buffers. What formulation strategies can prevent this?

A3: This is a classic kinetic solubility failure. Because your compound contains weakly basic nitrogen atoms, its solubility is highly pH-dependent. Troubleshooting Strategy:

  • pH Adjustment: Lowering the pH of the aqueous medium protonates the basic nitrogen atoms on the naphthyridine core, forming a highly soluble salt[1]. Ensure you test a range of acids to find an appropriate counter-ion, particularly targeting an intermediate Δ pKa zone (0 < Δ pKa < 3) for optimal salt formation[3].

  • Polymer Formulation: If pH adjustment is incompatible with your biological assay, formulate an Amorphous Solid Dispersion (ASD). This uses a polymer matrix to trap the drug in its highly soluble, high-energy amorphous state, preventing recrystallization in the buffer[1]. (See Protocol 1).

Q4: Can I permanently resolve this solubility issue through structural modification without losing target affinity?

A4: Yes. The most robust long-term solution in medicinal chemistry is to disrupt the molecular planarity and symmetry of the 1,5-naphthyridine core[4]. Increasing the fraction of sp³ hybridized carbons (Fsp³) reduces the crystal packing energy and drastically improves thermodynamic aqueous solubility[5]. Troubleshooting Strategy: Introduce saturated, non-planar heterocycles (e.g., piperazine, morpholine, or pyrrolidine) at solvent-exposed vectors, such as the C8 or C2 positions[6]. These groups not only disrupt planarity but also provide basic centers that protonate at physiological pH, promoting hydration[6],[5]. (See Protocol 2).

Part 2: Visualizing the Troubleshooting Logic

G Start Poor Solubility Detected Q1 Identify Application Phase Start->Q1 Synth Synthesis & Purification Q1->Synth Assay In Vitro / Biological Assay Q1->Assay Solv Screen Polar Aprotic Solvents (DMSO, DMF, NMP) Synth->Solv pH Adjust Buffer pH (Protonate basic N) Assay->pH Temp Optimize Temperature & Co-solvent Ratios Solv->Temp Salt Salt Formation Screen (0 < ΔpKa < 3) pH->Salt Form Amorphous Solid Dispersion (Polymer Matrix) Salt->Form Mod Structural Modification (Increase Fsp3) Form->Mod If formulation fails

Caption: Workflow for resolving 1,5-naphthyridine solubility issues.

G Planar Planar 1,5-Naphthyridine (High π-π stacking) Lattice High Crystal Lattice Energy Planar->Lattice Insol Poor Aqueous Solubility Lattice->Insol Mod Introduce sp3-rich Amines (e.g., Piperazine) Insol->Mod MedChem Disrupt Disrupted Planarity & Symmetry Mod->Disrupt Proton Protonation at Physiological pH Mod->Proton Sol Enhanced Hydration & Improved Solubility Disrupt->Sol Proton->Sol

Caption: Mechanism of solubility enhancement via structural disruption.

Part 3: Quantitative Data Reference

Table 1: Impact of Structural Modifications on Heterocycle Solubility

Modification StrategyFsp³ ChangeMechanism of ActionTypical Solubility Gain (µg/mL)Reference
Unmodified Core Low (<0.2)High lattice energy, planar π-stackingBaseline (~2 µg/mL)[6]
Addition of Morpholine High (>0.4)Disrupts planarity, adds H-bond acceptor47 - 150 µg/mL[6]
Addition of Basic Amine (e.g., Piperidine at C8) High (>0.5)Protonation at pH 7.4, loose crystal packing>500 µg/mL[5]
Flexible Alkyleneoxy Linkers ModerateEntropic gain from conformational flexibilityUp to 867 µg/mL[6]

Part 4: Self-Validating Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD)

Objective: Formulate a poorly soluble 1,5-naphthyridine into a water-soluble polymer matrix to prevent precipitation during biological assays[1].

  • Co-dissolution: Weigh the 1,5-naphthyridine intermediate and a polymer carrier (e.g., Polyvinylpyrrolidone (PVP) or Hydroxypropyl methylcellulose (HPMC)) at a 1:3 ratio by weight. Dissolve completely in a 1:1 mixture of Methanol/DCM.

    • Causality: Complete dissolution is required to destroy the drug's crystal lattice and achieve molecular-level mixing with the polymer chains.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator at 40 °C under reduced pressure until a solid film forms on the flask.

  • Self-Validation Check: Inspect the resulting film. The film must be optically transparent. If the film is cloudy or opaque, phase separation or residual crystallinity has occurred. You must discard the batch and restart the protocol with a higher polymer-to-drug ratio (e.g., 1:5).

  • Drying: If transparent, transfer the flask to a vacuum oven and dry overnight at room temperature to remove all residual trace solvents.

Protocol 2: Regioselective C8-Amination to Increase Fsp³

Objective: Introduce a solubilizing sp³-rich basic amine at the C8 position of the 1,5-naphthyridine core to permanently disrupt planarity[5].

  • Activation: Treat the C8-methoxy-1,5-naphthyridine precursor with concentrated HCl to achieve O-demethylation. Follow this by reacting the intermediate naphthyridinol with p-toluenesulfonyl chloride and triethylamine in DCM to form a reactive C8-tosylate[5].

  • Buchwald-Hartwig Cross-Coupling: In an oven-dried Schlenk flask, combine the C8-tosylate (1.0 eq), the desired sp³-amine (e.g., piperidine, 1.2 eq), Pd₂(dba)₃ (0.05 eq), rac-BINAP (0.1 eq), and Cs₂CO₃ (2.0 eq) in anhydrous, rigorously degassed DMF[5].

    • Causality: The bulky rac-BINAP ligand forces the palladium center to undergo reductive elimination despite the severe steric hindrance of the bicyclic naphthyridine core.

  • Heating & Reaction: Heat the mixture to 110 °C for 18 hours under an inert argon atmosphere.

  • Self-Validation Check: Monitor the reaction via LC-MS. The disappearance of the tosylate mass peak and the appearance of the product mass confirms successful cross-coupling. If unreacted tosylate remains after 18 hours, the catalyst has likely been poisoned by oxygen; the solvent must be re-degassed (freeze-pump-thaw method) for the next attempt.

References

  • Benchchem.
  • Benchchem. Technical Support Center: Enhancing the Solubility of 4-Methyl-2,6-naphthyridine.
  • EvitaChem. Buy 2-(Trichloromethyl)-1,8-naphthyridine (EVT-14023349) | 125902-24-1.
  • National Institutes of Health (PMC). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules.
  • ACS Publications.
  • ResearchGate. Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry.

Sources

Troubleshooting

Scaling up the synthesis of 3-(1,5-Naphthyridin-3-yl)prop-2-yn-1-ol

Welcome to the Technical Support Center for the scale-up synthesis of 3-(1,5-Naphthyridin-3-yl)prop-2-yn-1-ol . As a Senior Application Scientist, I have designed this guide to address the thermodynamic, kinetic, and saf...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up synthesis of 3-(1,5-Naphthyridin-3-yl)prop-2-yn-1-ol . As a Senior Application Scientist, I have designed this guide to address the thermodynamic, kinetic, and safety challenges inherent in scaling up Sonogashira cross-couplings involving heteroaryl halides and propargyl alcohol.

This guide bridges the gap between discovery-scale chemistry and process-scale manufacturing, ensuring your protocols are robust, safe, and compliant with industry standards.

Part 1: Troubleshooting Guide & FAQs

Q: Why is my reaction stalling at 60-70% conversion on a 1 kg scale, despite working perfectly at the 5 g scale? A: At the bench scale, the high surface-area-to-volume ratio allows for rapid heat dissipation and efficient mixing. During scale-up, inadequate degassing leaves trace oxygen in the bulk solvent. Oxygen irreversibly oxidizes the active Pd(0) species to an inactive Pd(II) complex and promotes the copper-catalyzed oxidative homocoupling (Glaser coupling) of propargyl alcohol, as identified in [1]. This side reaction consumes your alkyne, altering the stoichiometry and leaving unreacted 3-bromo-1,5-naphthyridine. Causality & Fix: Implement subsurface nitrogen sparging for at least 60 minutes prior to catalyst addition to ensure dissolved oxygen (DO) is < 0.5 ppm.

Q: How can I control the severe exotherm observed when adding propargyl alcohol? A: The Sonogashira coupling is highly exothermic. In a batch (bolus) addition, the sudden spike in reaction rate outpaces the reactor's cooling capacity, leading to solvent boiling or thermal decomposition of the alkyne. Causality & Fix: Transition to a controlled feed strategy. By dosing propargyl alcohol over 3–4 hours, the reaction becomes feed-rate limited rather than kinetically limited. This allows the jacket cooling system to maintain an isothermal profile, a critical safety measure demonstrated in [2].

Q: What is the most effective way to remove residual Palladium and Copper to meet ICH Q3D guidelines (<10 ppm)? A: Traditional column chromatography is unscalable and economically unviable. Instead, leverage the differential solubility of the product and the metals. Causality & Fix: Quench the reaction with aqueous ammonium chloride to selectively complex and remove bulk Cu(I)/(II) ions into the aqueous phase. Subsequently, treat the organic phase with a[3] at 5-10 wt%. The high binding affinity of the thiol groups for soft metals like Pd ensures chemisorption, reliably reducing residual metals to single-digit ppm levels prior to crystallization.

Part 2: Quantitative Data Translation

To successfully transition from discovery to process scale, several parameters must be fundamentally altered to prioritize safety and impurity control.

Table 1: Process Parameters Translation (Bench to Pilot Scale)

ParameterDiscovery Scale (5 g)Process Scale (1 kg)Mechanistic Rationale
Pd Catalyst Loading 5.0 mol %1.0 mol %High loading at scale causes dangerous exotherms and high residual Pd burden[1].
CuI Co-catalyst 10.0 mol %2.0 mol %Reduced to suppress Cu-mediated oxidative Glaser homocoupling of the alkyne[1].
Alkyne Addition Bolus (All at once)Continuous dosing (4 h)Prevents accumulation of reactive species, ensuring the reaction is feed-rate limited[2].
Degassing Method Vacuum/N₂ backfillSubsurface N₂ spargeRigorous O₂ exclusion prevents Pd(0) oxidation and catalyst poisoning in large volumes[1].
Metal Scavenging Silica ChromatographyThiol-Silica TreatmentChromatography is unscalable; targeted chemisorption reduces Pd to <10 ppm[3].

Part 3: Self-Validating Experimental Protocol

This protocol for the kilogram-scale synthesis of 3-(1,5-Naphthyridin-3-yl)prop-2-yn-1-ol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Step 1: Reactor Preparation & Degassing

  • Action: Charge a 20 L jacketed glass reactor with 3-bromo-1,5-naphthyridine (1.0 kg, 4.78 mol), triethylamine (1.45 kg, 14.3 mol), and 2-methyltetrahydrofuran (MeTHF, 10 L).

  • Causality: MeTHF is chosen over THF for its superior phase-separation properties during the subsequent aqueous workup[2].

  • Validation Check: Sparge the mixture with subsurface N₂ for 60 minutes. Verify dissolved oxygen (DO) is < 0.5 ppm using a DO probe before proceeding.

Step 2: Catalyst Activation

  • Action: Adjust the reactor jacket temperature to 20 °C. Under a positive N₂ sweep, add Pd(PPh₃)₂Cl₂ (33.5 g, 1.0 mol %) and CuI (18.2 g, 2.0 mol %).

  • Causality: The 1:2 ratio of Pd to Cu ensures efficient transmetalation while minimizing the absolute copper concentration available to catalyze alkyne homocoupling[1].

Step 3: Controlled Alkyne Dosing

  • Action: Heat the reaction mixture to 45 °C. Using a calibrated dosing pump, add prop-2-yn-1-ol (321 g, 5.73 mol, 1.2 equiv) continuously over 4 hours.

  • Causality: Slow addition keeps the steady-state concentration of the alkyne low, preventing thermal runaway and suppressing the formation of 1,6-dihydroxyhexa-2,4-diyne[2].

  • Validation Check: Monitor conversion via HPLC every hour. The reaction is complete when the 3-bromo-1,5-naphthyridine peak area is < 1.0%.

Step 4: Quench and Metal Scavenging

  • Action: Cool the reactor to 20 °C. Quench by adding 5 L of 10% w/w aqueous NH₄Cl. Stir for 30 minutes, then separate the phases. To the organic phase, add 100 g of thiol-functionalized silica. Stir at 40 °C for 4 hours, then filter through a pad of Celite.

  • Causality: NH₄Cl selectively partitions Cu into the aqueous waste. The thiol-silica covalently binds residual Pd, preventing API contamination[3].

  • Validation Check: Perform ICP-MS on an aliquot of the filtrate. Proceed only if Pd and Cu are < 10 ppm.

Step 5: Isolation via Crystallization

  • Action: Concentrate the organic filtrate under reduced pressure to approximately 3 L. Heat to 60 °C and slowly add heptane (3 L) as an antisolvent. Cool linearly to 5 °C over 6 hours to crystallize the product. Filter, wash with cold heptane, and dry under vacuum at 40 °C.

Part 4: Process Pathway Visualization

G Start 3-Bromo-1,5-naphthyridine + MeTHF / Et3N Degas Subsurface N2 Sparging (DO < 0.5 ppm) Start->Degas Catalyst Add Pd(PPh3)2Cl2 (1 mol%) & CuI (2 mol%) Degas->Catalyst Dosing Continuous Dosing: Propargyl Alcohol (4h, 45°C) Catalyst->Dosing Monitor HPLC In-Process Control (Target: < 1% SM) Dosing->Monitor Monitor->Dosing Incomplete Quench Aqueous NH4Cl Quench (Removes bulk Cu) Monitor->Quench Complete Scavenge Thiol-Silica Treatment (Removes residual Pd) Quench->Scavenge Isolate Crystallization & Filtration (Pure Product) Scavenge->Isolate

Process workflow for the scalable Sonogashira synthesis of 3-(1,5-Naphthyridin-3-yl)prop-2-yn-1-ol.

References

  • Title: Process Development of a Sonogashira Cross-Coupling Reaction as the Key Step of Tirasemtiv Synthesis Using Design of Experiments Source: Organic Process Research & Development URL: [Link]

  • Title: Evaluation of Kilogram-Scale Sonagashira, Suzuki, and Heck Coupling Routes to Oncology Candidate CP-724,714 Source: Organic Process Research & Development URL: [Link]

  • Title: Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Source: Organic Process Research & Development URL: [Link]

Sources

Optimization

Technical Support Center: 1,5-Naphthyridine Regioselectivity Troubleshooting

Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I frequently consult with discovery chemists and drug development professionals who struggle with the inherent reactivity challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal.

As a Senior Application Scientist, I frequently consult with discovery chemists and drug development professionals who struggle with the inherent reactivity challenges of the 1,5-naphthyridine scaffold. The presence of two fused pyridine rings creates a highly electron-deficient system with multiple competing reactive sites. Achieving absolute regiocontrol requires a deep understanding of kinetic versus thermodynamic control, steric shielding, and Lewis acid-base complexation.

Below is a definitive troubleshooting guide designed to help you resolve regioselectivity issues during the functionalization of the 1,5-naphthyridine core.

Frequently Asked Questions & Troubleshooting

Q1: I am attempting direct deprotometalation of 1,5-naphthyridine, but I keep getting an inseparable mixture of C-4 and C-8 metalated products. How can I strictly control metalation at the C-4 position? The Causality: The 1,5-naphthyridine core is highly electron-deficient, making the protons at C-2, C-4, and C-8 susceptible to deprotonation. Standard alkyllithium bases are too nucleophilic and often cause unwanted addition across the C=N bond rather than clean deprotonation. The Solution: You must switch to sterically hindered, non-nucleophilic "frustrated Lewis pair" bases, specifically TMP₂Mg·2LiCl (TMP = 2,2,6,6-tetramethylpiperidyl). The precomplexation of this magnesium amide directs the magnesiation specifically to the C-4 position. The bulky TMP ligands prevent attack at the sterically hindered C-2 position (adjacent to the nitrogen lone pair), driving the reaction cleanly to C-4[1],[2].

Q2: My synthetic route requires functionalization at the C-2 position. How can I redirect the metalation away from C-4 to C-2? The Causality: Direct deprotonation at C-2 is kinetically disfavored due to lone-pair repulsion from the adjacent nitrogen atom. The Solution: Introduce a Lewis acid, such as BF₃·OEt₂, into the reaction mixture before adding your base. The Lewis acid strongly coordinates to the naphthyridine nitrogen, blocking the lone pair and significantly acidifying the adjacent C-2 proton. Once complexed, a base like TMPMgCl·LiCl will no longer coordinate to the nitrogen and will simply abstract the most acidic proton, yielding exclusive C-2 metalation[3],[4].

Q3: During the Nucleophilic Aromatic Substitution (S_NAr) of a 2,4-dihalo-1,5-naphthyridine, I struggle to differentiate the two positions. How do I achieve selective C-4 amination? The Causality: Both the C-2 and C-4 positions are activated toward S_NAr by the electron-withdrawing nature of the naphthyridine nitrogens. However, nucleophilic attack at C-4 is kinetically favored because the resulting Meisenheimer complex is better stabilized by the para-nitrogen atom. Conversely, C-2 substitution is thermodynamically favored. The Solution: Exploit the kinetic preference for C-4 by strictly controlling the temperature and using a weak base. Run the reaction at ambient temperature (25–40 °C) using Cs₂CO₃. High temperatures or strong bases will cause thermodynamic equilibration, leading to S_NAr at the C-2 position or over-substitution[1].

Q4: My Minisci-type radical C-H alkylation yields a mixture of C-2 and C-4 isomers. Is there a way to block the C-2 position without using a covalent protecting group? The Causality: Nucleophilic radicals naturally attack the most electron-deficient available positions. In activated naphthyridines, there is a close competition between the C-2 and C-4 sites. The Solution: Utilize a bulky borane Lewis acid (e.g., B(C₆F₅)₃). The bulky Lewis acid coordinates to the nitrogen, sterically shielding the adjacent C-2 position. This purely steric blockade forces the incoming radical to attack the C-4 position exclusively, allowing for highly regioselective late-stage functionalization[1].

Quantitative Data: Reagent Selection Guide

To streamline your experimental design, consult the following validated reagent matrix for the regioselective metalation of the 1,5-naphthyridine core.

Target PositionReagent SystemAdditiveDirecting MechanismTypical Yield
C-4 TMP₂Mg·2LiClNoneN-coordination, steric blocking of C-275–85%
C-2 TMPMgCl·LiClBF₃·OEt₂Lewis acid acidification of C-270–80%
C-8 TMPLiNoneStrong base lithiation (thermodynamic)60–70%
C-7 TMPLi (on 8-Iodo core)NoneHalogen Dance rearrangement65–75%

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By strictly adhering to the specified temperatures and addition rates, you ensure the kinetic control necessary for high regioselectivity.

Protocol A: C-2 Regioselective Magnesiation via Lewis Acid Activation

This protocol utilizes BF₃·OEt₂ to acidify the C-2 position, overriding the natural C-4 preference.

  • Preparation: Flame-dry a Schlenk flask under argon. Charge the flask with 1,5-naphthyridine (1.0 equiv, 0.5 mmol) and dissolve in 5.0 mL of anhydrous THF.

  • Complexation: Cool the solution strictly to -40 °C using a dry ice/acetonitrile bath. Dropwise add BF₃·OEt₂ (1.1 equiv) and stir for 15 minutes to ensure complete Lewis acid-base complexation.

  • Metalation: Slowly add TMPMgCl·LiCl (1.2 equiv, 1.0 M in THF) via a syringe pump over 10 minutes to prevent localized heating.

  • Maturation: Stir the reaction mixture for 2 hours at -40 °C. Self-validation step: A deep color change typically indicates successful formation of the magnesiated species.

  • Electrophilic Quench: Add the desired electrophile (e.g., iodine or an aryl aldehyde, 1.5 equiv) at -40 °C. Allow the reaction to slowly warm to room temperature over 1 hour before quenching with saturated aqueous NH₄Cl.

Protocol B: Kinetic C-4 Nucleophilic Aromatic Substitution (S_NAr)

This protocol isolates the kinetic C-4 product by preventing thermodynamic equilibration.

  • Preparation: Dissolve 2,4-dichloro-1,5-naphthyridine (1.0 equiv, 1.0 mmol) in 10 mL of anhydrous DMF in a round-bottom flask.

  • Reagent Addition: Add the nucleophilic amine (1.1 equiv) and Cs₂CO₃ (1.5 equiv).

  • Kinetic Control: Maintain the reaction temperature strictly at 25 °C. Do not apply heat, as temperatures above 60 °C will initiate C-2 substitution.

  • Monitoring: Monitor the reaction closely via LC-MS. Stop the reaction immediately upon the complete consumption of the starting material (typically 4–6 hours) to prevent over-substitution.

  • Workup: Quench with ice water to precipitate the product, or extract with EtOAc and wash extensively with brine to remove DMF.

Mechanistic Workflow Diagram

G Start 1,5-Naphthyridine Core Metalation Deprotometalation Start->Metalation SNAr Nucleophilic Substitution Start->SNAr Radical Radical C-H Functionalization Start->Radical C4_Met C-4 Metalation TMP2Mg·2LiCl Metalation->C4_Met C2_Met C-2 Metalation TMPMgCl·LiCl + BF3·OEt2 Metalation->C2_Met C8_Met C-8 Metalation TMPLi Metalation->C8_Met C4_SNAr Kinetic C-4 SNAr Low Temp, Weak Base SNAr->C4_SNAr C2_SNAr Thermodynamic C-2 SNAr High Temp, Strong Base SNAr->C2_SNAr C2_Rad C-2 Radical Attack Standard Minisci Radical->C2_Rad C4_Rad C-4 Radical Attack Bulky Borane Lewis Acid Radical->C4_Rad

Decision tree for regioselective functionalization pathways of the 1,5-naphthyridine core.

References

  • Title: Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines Source: nih.gov URL: [Link]

  • Title: Zn-, Mg-, and Li-TMP Bases for the Successive Regioselective Metalations of the 1,5-Naphthyridine Scaffold Source: researchgate.net URL: [Link]

  • Title: Regioselective Magnesiation and Zincation Reactions of Aromatics and Heterocycles Triggered by Lewis Acids Source: d-nb.info URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Structure-activity relationship (SAR) studies of 3-substituted 1,5-naphthyridines

An in-depth analysis of structure-activity relationship (SAR) studies reveals that the 1,5-naphthyridine scaffold is a highly privileged chemotype in modern medicinal chemistry, particularly for the design of ATP-competi...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analysis of structure-activity relationship (SAR) studies reveals that the 1,5-naphthyridine scaffold is a highly privileged chemotype in modern medicinal chemistry, particularly for the design of ATP-competitive kinase inhibitors.

As a Senior Application Scientist, I have structured this guide to critically evaluate the SAR of 3-substituted 1,5-naphthyridines, using their development as potent Transforming Growth Factor-β Type I Receptor (ALK5) inhibitors as our primary comparative framework[1]. This guide bridges structural biology, quantitative SAR data, and the self-validating experimental protocols required to evaluate these compounds.

Mechanistic Rationale: The Superiority of the 1,5-Naphthyridine Core

The development of ALK5 inhibitors provides a textbook example of scaffold hopping and core optimization. Early high-throughput screening identified simple quinoline derivatives as weak ALK5 inhibitors. However, optimizing the core nitrogen placement was critical for improving target affinity[1].

When comparing isomeric naphthyridines, the spatial orientation of the nitrogen atoms dictates the hydrogen-bonding network within the kinase hinge region:

  • 1,8-Naphthyridine: Incorporation of this core was detrimental to ALK5 binding. Structural modeling showed that the N8 nitrogen either failed to form favorable interactions or introduced electrostatic repulsion within the ATP pocket[1].

  • 1,5-Naphthyridine: Shifting the nitrogen to the 5-position yielded a 10-fold increase in binding potency over the initial quinoline hit. The N1 nitrogen of the 1,5-naphthyridine core acts as a precise hydrogen-bond acceptor for the backbone NH of His-283 in the ALK5 hinge region, anchoring the scaffold perfectly[1].

SAR_Logic Scaffold Base Scaffold (Quinoline Hit) N18 1,8-Naphthyridine (Loss of Activity) Scaffold->N18 Unfavorable N placement N15 1,5-Naphthyridine (10x Potency Increase) Scaffold->N15 Optimal N placement Hbond N1 H-Bond Acceptor (Interacts with His-283) N15->Hbond Sub3 3-Position Substitution (Aminothiazole/Pyrazole) N15->Sub3 Vector into ribose pocket Opt Optimized ALK5 Inhibitor (IC50 < 10 nM) Hbond->Opt Sub3->Opt

SAR logical workflow demonstrating the evolution of the 1,5-naphthyridine ALK5 inhibitor.

SAR Optimization at the 3-Position: Comparative Data

Once the 1,5-naphthyridine core is anchored to His-283, the 3-position serves as the primary vector for functionalizing the molecule to project into the solvent-exposed region and the ribose binding pocket.

Extensive SAR studies demonstrated that substituting the 3-position with heterocyclic rings—specifically aminothiazoles and pyrazoles—dramatically enhances both potency and kinase selectivity (minimizing off-target p38 MAPK inhibition, a common liability)[1],[2].

Table 1: Quantitative SAR Comparison of Core and 3-Position Substitutions

Compound / Scaffold TypeCore Structure3-Position SubstitutionALK5 Autophosphorylation IC₅₀p38 MAPK IC₅₀Conclusion / Performance
Compound 1 QuinolinePyridine derivativeBaseline (Weak)> 16 µMInitial screening hit; sub-optimal hinge binding.
Compound 10 1,8-NaphthyridinePyridine derivativeInactive (> 10 µM)N/ADetrimental geometry; steric/electronic clash.
Compound 11 1,5-NaphthyridinePyridine derivative10x > Compound 1N/AValidated core; optimal His-283 H-bonding.
Compound 15 1,5-NaphthyridineAminothiazole6 nM > 10 µMHigh potency; excellent selectivity profile.
Compound 19 (RepSox) 1,5-NaphthyridinePyrazole4 nM > 16 µMBest-in-class potency; strong cellular activity.

Data derived from the landmark SAR study by Gellibert et al. (2004)[1],[3].

Self-Validating Experimental Protocols

To objectively evaluate the performance of 3-substituted 1,5-naphthyridines, researchers must employ orthogonal assays. The following protocols are designed as self-validating systems, ensuring that artifacts are identified and data integrity is maintained.

Protocol A: In Vitro ALK5 Kinase Autophosphorylation Assay

This biochemical assay directly measures the intrinsic catalytic activity of the ALK5 kinase domain.

  • Step 1: Reagent Preparation. Prepare recombinant human ALK5 intracellular domain in a kinase buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).

    • Causality: Tween-20 prevents non-specific adherence of the hydrophobic 1,5-naphthyridine compounds to the microplate walls, preventing false-negative potency drops.

  • Step 2: Compound Serial Dilution. Prepare a 10-point 1:3 serial dilution of the 1,5-naphthyridine test compounds in 100% DMSO, then dilute 1:20 in buffer.

  • Step 3: Assay Initiation. Combine the kinase, test compound, and an ATP/Substrate mixture. Crucially, set the ATP concentration at its apparent Kₘ (~10 µM).

    • Causality: Running the assay at the ATP Kₘ ensures the system is highly sensitive to ATP-competitive inhibitors. If ATP is too high, it will outcompete the inhibitor, artificially inflating the IC₅₀.

  • Step 4: Readout (TR-FRET). Add europium-labeled anti-phospho antibodies and a SureLight APC fluorophore. Read time-resolved fluorescence resonance energy transfer.

    • Causality: TR-FRET introduces a temporal delay before reading emission, completely eliminating background autofluorescence commonly caused by complex heterocyclic compounds.

  • Step 5: Self-Validation. Always include a reference inhibitor (e.g., SB431542)[4]. If the reference IC₅₀ deviates by >3-fold from historical baselines, the assay is invalid (likely due to ATP degradation or kinase aggregation).

Protocol B: Cellular TGF-β1-Induced Smad2/3 Phosphorylation Assay

Biochemical potency does not guarantee cellular efficacy. This assay validates cell permeability and physiological target engagement[5],[6].

  • Step 1: Cell Seeding & Starvation. Seed HepG2 or A549 cells in 96-well plates. After 24 hours, wash and replace with serum-free media for 16 hours.

    • Causality: Serum starvation is absolute critical. Fetal Bovine Serum (FBS) contains endogenous growth factors that drive basal Smad phosphorylation. Starvation reduces background noise, ensuring the p-Smad signal is strictly dependent on your controlled TGF-β1 stimulation.

  • Step 2: Inhibitor Pre-Incubation. Treat cells with the 1,5-naphthyridine compounds for 1 hour at 37°C.

    • Causality: Pre-incubation allows the compound to cross the lipid bilayer and reach thermodynamic equilibrium within the ALK5 ATP pocket before the rapid signal transduction cascade is triggered.

  • Step 3: Ligand Stimulation. Stimulate with 2 ng/mL recombinant human TGF-β1 for exactly 30 minutes.

  • Step 4: Lysis and Detection. Lyse cells in RIPA buffer supplemented with phosphatase inhibitors (NaF, Na₃VO₄). Quantify p-Smad2/3 via sandwich ELISA.

    • Causality: Phosphatase inhibitors are mandatory; without them, endogenous cellular phosphatases will rapidly dephosphorylate Smad2/3 during lysis, destroying the assay window.

TGFB_Pathway TGFB TGF-β Ligand TGFBR2 TGFBR2 (Constitutively Active) TGFB->TGFBR2 ALK5 ALK5 (TGFBR1) Kinase Domain TGFBR2->ALK5 Phosphorylates Smad23 Smad2/3 Phosphorylation ALK5->Smad23 ATP-dependent Inhibitor 3-Substituted 1,5-Naphthyridine Inhibitor->ALK5 Blocks ATP Pocket Smad4 Co-Smad4 Complex Smad23->Smad4 Nucleus Gene Transcription (Fibrosis/Oncology) Smad4->Nucleus Translocation

Mechanism of action: 1,5-naphthyridines block ALK5, preventing Smad2/3 phosphorylation.

Conclusion

The transition from a basic quinoline hit to a 3-substituted 1,5-naphthyridine represents a masterclass in structure-based drug design. By leveraging the N1 nitrogen as a precise hydrogen-bond acceptor and utilizing the 3-position to project aminothiazole or pyrazole moieties into the kinase ribose pocket, researchers can achieve single-digit nanomolar potency (IC₅₀ = 4-6 nM) and exceptional selectivity profiles[1],[3]. For teams developing novel kinase inhibitors, the 1,5-naphthyridine core should be considered a premier starting scaffold when targeting hinge-region interactions.

References

  • Gellibert, F., et al. (2004). Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. Journal of Medicinal Chemistry.[Link]

  • Chen, Y.-H., et al. (2021). TGF-β inhibitor treatment of H₂O₂-induced cystitis models provides biochemical mechanism for elucidating interstitial cystitis/painful bladder syndrome patients. PLOS ONE.[Link]

  • Wu, J., et al. (2014). In vitro models of TGF-β-induced fibrosis suitable for high-throughput screening of antifibrotic agents. American Journal of Physiology-Renal Physiology.[Link]

  • Olsen, O. E., et al. (2020). Activins as Dual Specificity TGF-β Family Molecules: SMAD-Activation via Activin- and BMP-Type 1 Receptors. MDPI Cells.[Link]

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Comparative

Comparative Guide: 3-(1,5-Naphthyridin-3-yl)prop-2-yn-1-ol vs. Alternative Propargylated Heterocycles

In modern drug discovery and bioconjugation, the strategic selection of heterocyclic scaffolds is critical for optimizing target engagement, metabolic stability, and physicochemical properties. 3-(1,5-Naphthyridin-3-yl)p...

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug discovery and bioconjugation, the strategic selection of heterocyclic scaffolds is critical for optimizing target engagement, metabolic stability, and physicochemical properties. 3-(1,5-Naphthyridin-3-yl)prop-2-yn-1-ol represents a highly versatile building block, combining the privileged 1,5-naphthyridine pharmacophore with a reactive propargyl alcohol moiety.

This guide provides an in-depth technical comparison between 3-(1,5-naphthyridin-3-yl)prop-2-yn-1-ol and alternative propargylated heterocycles (such as quinolines, pyridines, and pyrimidines), detailing their electronic profiles, synthetic utility, and self-validating experimental methodologies.

Structural and Electronic Profiling

The "nitrogen walk" is a classic medicinal chemistry strategy used to fine-tune the electronic properties of a molecule. Transitioning from a quinoline or pyridine core to a 1,5-naphthyridine core fundamentally alters the electron density and basicity of the system[1].

The 1,5-Naphthyridine Advantage
  • Attenuated Basicity: The introduction of the second nitrogen atom in the 1,5-naphthyridine system exerts a strong electron-withdrawing effect. This lowers the pKa of the core from ~4.9 (in quinoline) to approximately 2.9. This reduced basicity prevents excessive protonation at physiological pH, thereby enhancing passive membrane permeability and mitigating off-target hERG channel liabilities[2].

  • Bidentate H-Bonding: The anti-periplanar arrangement of the two nitrogen atoms provides dual hydrogen-bond acceptor vectors. This makes the 1,5-naphthyridine core an exceptional hinge-binder in kinase inhibitors and a potent intercalator in PARP inhibitors[2].

  • Propargyl Alcohol Versatility: Unlike a simple terminal alkyne, the propargyl alcohol provides an additional hydrogen-bond donor/acceptor. It also serves as a synthetic handle that can be oxidized to an aldehyde or activated via mesylation for downstream nucleophilic displacement.

Quantitative Physicochemical Comparison

The table below summarizes the extrapolated physicochemical properties of 3-(1,5-naphthyridin-3-yl)prop-2-yn-1-ol against its common heterocyclic counterparts.

Property3-(1,5-Naphthyridin-3-yl)prop-2-yn-1-ol3-(Quinolin-3-yl)prop-2-yn-1-ol3-(Pyridin-3-yl)prop-2-yn-1-ol3-(Pyrimidin-5-yl)prop-2-yn-1-ol
Core pKa (approx) 2.9 (Weakly basic)4.9 (Moderately basic)5.2 (Moderately basic)1.3 (Non-basic)
Calculated LogP 1.21.80.60.2
H-Bond Acceptors 3 (2 ring N, 1 OH)2 (1 ring N, 1 OH)2 (1 ring N, 1 OH)3 (2 ring N, 1 OH)
Electron Density Highly DeficientModerately DeficientModerately DeficientHighly Deficient
hERG Liability LowModerate to HighLowLow

Synthetic Utility: Sonogashira Cross-Coupling

The synthesis of propargylated heterocycles relies heavily on the Sonogashira reaction[3]. Because 1,5-naphthyridines are highly electron-deficient, the initial oxidative addition of Pd(0) into the carbon-halogen bond is exceptionally fast compared to electron-rich pyridines.

Sonogashira N1 3-Bromo-1,5-Naphthyridine (Electrophile) N3 Pd(PPh3)4 / CuI Et3N / DMF, 80°C N1->N3 N2 Propargyl Alcohol (Terminal Alkyne) N2->N3 N4 3-(1,5-Naphthyridin-3-yl) prop-2-yn-1-ol N3->N4 sp2-sp Coupling

Sonogashira cross-coupling workflow for 1,5-naphthyridine propargylation.

Experimental Protocol: Sonogashira Coupling

Causality & Design: Tetrakis(triphenylphosphine)palladium(0) is selected as the catalyst because its electron-rich phosphine ligands stabilize the Pd intermediate during the rapid oxidative addition into the electron-poor naphthyridine ring[3]. Triethylamine acts as both the base to deprotonate the alkyne and the reductant to maintain Pd in its active (0) state.

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 3-bromo-1,5-naphthyridine (1.0 eq) in anhydrous DMF (0.2 M).

  • Catalyst Loading: Add Pd(PPh3)4 (0.05 eq) and CuI (0.10 eq). Causality: CuI is essential to form the highly reactive copper acetylide intermediate, which transmetalates with the Pd(II) complex[3].

  • Reagent Addition: Inject anhydrous triethylamine (3.0 eq) followed by propargyl alcohol (1.5 eq).

  • Reaction: Heat the mixture to 80°C for 4 hours.

  • Self-Validation System: Monitor the reaction visually and analytically. The initial yellow solution will transition to a dark brown/black suspension, validating the active Pd(0)/Pd(II) catalytic cycle. TLC (UV 254 nm) will confirm the complete consumption of the higher-Rf bromide starting material and the appearance of a highly fluorescent lower-Rf product spot.

  • Workup: Quench with saturated aqueous NH4Cl to complex the copper salts, extract with EtOAc, and purify via silica gel chromatography.

Downstream Application: CuAAC Click Chemistry

The terminal alkyne of 3-(1,5-naphthyridin-3-yl)prop-2-yn-1-ol is perfectly primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The resulting 1,2,3-triazole acts as a rigid, metabolically stable bioisostere for an amide bond.

CuAAC A 3-(1,5-Naphthyridin-3-yl) prop-2-yn-1-ol C CuSO4 / Na Ascorbate t-BuOH/H2O, RT A->C B Azide-bearing Target B->C D 1,4-Disubstituted 1,2,3-Triazole C->D [3+2] Cycloaddition

CuAAC click chemistry pathway utilizing the propargyl alcohol moiety.

Experimental Protocol: CuAAC Bioconjugation

Causality & Design: A biphasic solvent system (t-BuOH/H2O) is utilized to ensure the solubility of both the organic naphthyridine alkyne and the inorganic catalytic salts. Sodium ascorbate is used in excess to continuously reduce Cu(II) to the active Cu(I) species, preventing the oxidative Glaser homocoupling of the alkyne.

  • Preparation: Dissolve 3-(1,5-naphthyridin-3-yl)prop-2-yn-1-ol (1.0 eq) and the target azide (1.0 eq) in a 1:1 mixture of t-BuOH and H2O (0.1 M).

  • Catalyst Generation: In a separate vial, dissolve CuSO4·5H2O (0.1 eq) and sodium ascorbate (0.2 eq) in a minimum amount of water.

  • Initiation: Add the catalyst mixture dropwise to the reaction flask at room temperature.

  • Self-Validation System: The addition of sodium ascorbate to the blue CuSO4 solution will immediately turn it pale yellow or colorless, visually validating the successful in situ generation of the active Cu(I) catalyst. LC-MS monitoring will show the exact mass of the [M+H]+ adduct of the triazole product within 1-2 hours, confirming the regioselective [3+2] cycloaddition.

  • Workup: Dilute with water, extract with dichloromethane, and wash with dilute ammonium hydroxide to remove residual copper.

References

  • Source: nih.
  • Source: acs.
  • Source: acs.

Sources

Validation

Comparative Analysis of Kinase Inhibition by Naphthyridine Derivatives: A Scaffold Selection Guide

As the landscape of targeted oncology and fibrosis therapeutics evolves, the selection of an optimal heterocyclic core is a foundational decision that dictates a kinase inhibitor’s potency, kinome selectivity, and clinic...

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of targeted oncology and fibrosis therapeutics evolves, the selection of an optimal heterocyclic core is a foundational decision that dictates a kinase inhibitor’s potency, kinome selectivity, and clinical viability. While quinazoline and pyrimidine cores are deeply entrenched in approved kinase inhibitors, they often suffer from crowded intellectual property spaces and pan-kinase off-target effects[1].

In recent years, the naphthyridine scaffold —a rigid, nitrogen-containing bicyclic structure—has emerged as a privileged bioisostere. By strategically varying the positions of the two nitrogen atoms (e.g., 1,5-, 1,6-, 1,7-, 2,6-, and 2,7-naphthyridines), medicinal chemists can precisely tune the dihedral angles and solvent-exposed interactions within the highly conserved ATP-binding pocket of kinases[1][2]. This guide provides a rigorous comparative analysis of naphthyridine derivatives against alternative scaffolds, supported by structural rationales and self-validating experimental methodologies.

Structural Rationale: The Naphthyridine Advantage

The primary advantage of the naphthyridine core lies in its unique hydrogen-bonding geometry. The presence of a second nitrogen atom in the fused ring system alters the electron density of the primary hinge-binding motif, allowing for highly specific interactions that traditional quinolines cannot achieve.

  • 1,5-Naphthyridines in ALK5 Inhibition: In the targeting of the TGF-β type I receptor (ALK5), 1,5-naphthyridine derivatives demonstrate exceptional selectivity over p38 MAP kinase. X-ray crystallographic data confirms that the 1,5-naphthyridine core establishes an optimal hydrogen bond network with the ALK5 hinge region, achieving single-digit nanomolar potency (IC₅₀ = 4 nM)[3].

  • 1,7-Naphthyridines in the KRAS/SOS1 Pathway: When targeting SOS1 (a guanine nucleotide exchange factor for KRAS), switching from a quinoline to a 1,7-naphthyridine scaffold (e.g., HH0043) significantly improves binding. The 7-N atom allows for better coplanar alignment of cyclic substituents, resulting in superior in vivo tumor growth inhibition (76%) compared to established inhibitors like BI-3406 (49%)[4].

  • 2,6-Naphthyridines in PKD Selectivity: Early dual inhibitors of Protein Kinase C (PKC) and Protein Kinase D (PKD) suffered from poor selectivity. The introduction of a 2,6-naphthyridine core yielded a ~15,000-fold increase in selectivity for PKD over PKCδ, effectively eliminating pleiotropic off-target effects[5].

  • Overcoming Polypharmacology in CK2: The well-known clinical candidate CX-4945 (Silmitasertib) utilizes a naphthyridine-based core but exhibits broad kinome binding. Recent scaffold optimization has produced derivatives like CX-5011, which leverage specific methylene linkers on the naphthyridine core to drastically narrow the inhibition profile, creating exquisitely selective chemical probes[6].

ALK5Pathway ligand TGF-β Ligand receptor ALK5 Receptor (Kinase Domain) ligand->receptor Activation smad SMAD2/3 Phosphorylation receptor->smad ATP Hydrolysis nucleus Nuclear Translocation & Transcription smad->nucleus Signaling Cascade inhibitor 1,5-Naphthyridine Inhibitor inhibitor->receptor Competitive Binding

Mechanism of ALK5 kinase inhibition by 1,5-naphthyridine derivatives.

Comparative Efficacy Data

The following table synthesizes the quantitative performance of optimized naphthyridine derivatives against their respective reference compounds or alternative scaffolds.

Scaffold IsomerTarget KinaseReference/Prior CompoundOptimized NaphthyridineBiochemical IC₅₀Key Pharmacological Advantage
1,5-Naphthyridine ALK5 (TGF-β RI)Aminothiazole Hit 1Compound 194 nMHigh selectivity over p38 MAP kinase; validated by X-ray crystallography[3].
1,6-Naphthyridine c-MetMK-2461 (Alternative)Compound 26c< 50 nMSuperior c-Met inhibitory core compared to 1,5-naphthyridine analogs[7].
1,7-Naphthyridine SOS1 (KRAS)Quinoline 7bHH0043 (Compound 10f)< 10 nMBetter alignment of R1 group via 7-N atom; superior in vivo tumor inhibition[4].
2,6-Naphthyridine PKD1 / PKD2Compound 2Compound 13c10 nM~15,000-fold increase in PKD vs PKCδ selectivity; orally available.
2,7-Naphthyridinone c-Kit / VEGFR-2Compound 3Compound 9k8.5 nM38.8-fold potency increase over prior class II MET inhibitors[8].
Naphthyridine Core CK2CX-4945 (Silmitasertib)CX-5011< 10 nMNarrowed kinome profile; eliminates polypharmacology seen in CX-4945.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the evaluation of highly conjugated heterocycles like naphthyridines requires rigorous, self-validating assay designs. Because planar hydrophobic molecules can sometimes act as Pan-Assay Interference Compounds (PAINS) via colloidal aggregation or fluorescence quenching, the following protocols integrate specific causal controls.

Protocol A: Time-Resolved FRET (TR-FRET) Biochemical Kinase Assay

Causality Check: Standard fluorescence assays are often confounded by the intrinsic autofluorescence of naphthyridine derivatives. TR-FRET introduces a temporal delay before signal acquisition, allowing short-lived compound autofluorescence to decay, thereby isolating the true kinase activity signal.

Step-by-Step Workflow:

  • Compound Preparation: Serially dilute the naphthyridine derivative (e.g., 1,5-naphthyridine Compound 19) in 100% DMSO, then transfer to a low-volume 384-well plate to achieve a final DMSO concentration of 1%.

  • Control Integration (Self-Validation): Include a positive control (e.g., staurosporine or Silmitasertib) to define 100% inhibition, and a structurally matched negative control (a synthesized analog lacking the critical hinge-binding nitrogen)[6]. Rationale: If the negative control also shows inhibition, the effect is likely an artifact of colloidal aggregation rather than specific ATP-pocket binding.

  • Kinase/Substrate Incubation: Add the recombinant kinase domain (e.g., ALK5 or PKD1) and the specific biotinylated peptide substrate. Incubate for 15 minutes at room temperature to allow compound-enzyme equilibration.

  • Reaction Initiation: Add ATP at a concentration equal to its apparent Km​ for the specific kinase. Rationale: Testing at the Km​ ensures the assay is highly sensitive to ATP-competitive inhibitors.

  • Detection: After a 60-minute reaction, add the TR-FRET detection buffer containing EDTA (to quench the kinase reaction by chelating Mg2+ ), a Europium-labeled anti-phospho antibody, and a Streptavidin-fluorophore acceptor.

  • Analysis: Read the plate using a microplate reader capable of time-resolved detection. Calculate the IC₅₀ using a four-parameter logistic non-linear regression model.

AssayWorkflow step1 1. Compound Titration (Naphthyridine Library) step2 2. Kinase/Substrate Pre-incubation step1->step2 Add to plate step3 3. ATP Addition (Reaction Initiation) step2->step3 15 min, RT step4 4. TR-FRET Detection (Readout) step3->step4 60 min, RT step5 5. Data Normalization & IC50 Calculation step4->step5 Signal ratio

TR-FRET kinase assay workflow for evaluating naphthyridine derivative potency.

Protocol B: Cellular Target Engagement (Western Blot Profiling)

Causality Check: Biochemical potency does not guarantee cellular efficacy due to variable membrane permeability and high intracellular ATP concentrations (~1-5 mM) which outcompete the inhibitor. Monitoring downstream phosphorylation confirms functional target engagement inside the cell[4].

Step-by-Step Workflow:

  • Cell Seeding & Starvation: Seed target cells (e.g., NCI-H358 for KRAS/SOS1 evaluation) in 6-well plates. Starve cells in serum-free media for 12 hours to reduce basal background phosphorylation.

  • Compound Treatment: Treat cells with a dose-response gradient of the naphthyridine inhibitor (e.g., HH0043) for 2 hours.

  • Ligand Stimulation: Stimulate the cells with the appropriate growth factor (e.g., EGF or TGF-β) for 15 minutes to trigger the kinase cascade.

  • Lysis & Quantification: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify total protein using a BCA assay to ensure equal loading.

  • Immunoblotting (Self-Validation): Probe the membrane for the phosphorylated downstream target (e.g., p-ERK or p-SMAD2/3), the total target protein, and a housekeeping gene (GAPDH). Rationale: A dose-dependent decrease in the phospho-signal, while total protein and GAPDH remain constant, validates that the inhibitor is specifically blocking the kinase pathway rather than causing general cellular toxicity.

Conclusion

The naphthyridine scaffold represents a highly versatile and privileged core for modern kinase inhibitor design. By strategically selecting the specific isomer (e.g., 1,5- vs. 2,6-naphthyridine), developers can exploit subtle geometric differences in the kinase hinge region to achieve profound improvements in both potency and kinome selectivity. As demonstrated across targets ranging from ALK5 to SOS1 and CK2, naphthyridine derivatives consistently outperform traditional quinoline and quinazoline benchmarks, offering a robust pathway for the development of next-generation targeted therapeutics.

References

  • American Chemical Society (ACS). Identification of Orally Available Naphthyridine Protein Kinase D Inhibitors.[Link]

  • PubMed (NIH). Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors based on MK-2461.[Link]

  • Semantic Scholar. Discovery of 8-Amino-Substituted 2-Phenyl-2,7- Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors.[Link]

  • MDPI. Design and Multi-Level Biological Evaluation of Naphthyridine-Based Derivatives as Topoisomerase I/II-Targeted Anticancer Agents.[Link]

  • American Chemical Society (ACS). Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors.[Link]

  • PubMed (NIH). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities.[Link]

  • PubMed Central (PMC). Lead Identification of Novel Naphthyridine Derivatives as Potent SOS1 Inhibitors.[Link]

  • PubMed Central (PMC). Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2.[Link]

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Comparative

A Head-to-Head Comparison of 3-(1,5-Naphthyridin-3-yl)prop-2-yn-1-ol and its Saturated Analogue: A Guide for Drug Discovery Professionals

Introduction The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This is often attributed to the rigid, planar structure and the hydrogen bonding capabilities of the nitrogen atoms. The introduction of various substituents allows for the fine-tuning of a compound's physicochemical and pharmacological properties. This guide provides a detailed head-to-head comparison of two closely related 1,5-naphthyridine derivatives: 3-(1,5-Naphthyridin-3-yl)prop-2-yn-1-ol, featuring an unsaturated propargyl alcohol side chain, and its saturated analogue, 3-(1,5-Naphthyridin-3-yl)propan-1-ol.

The rationale for this comparison lies in understanding the impact of the alkynyl group on key drug-like properties. The triple bond introduces rigidity and alters the electronics and topology of the side chain compared to its flexible, saturated counterpart. These differences can have profound effects on a molecule's solubility, lipophilicity, metabolic stability, and ultimately, its biological activity. This guide will present a comprehensive analysis based on a series of standardized in vitro assays, providing researchers, scientists, and drug development professionals with the data and methodologies necessary to make informed decisions in their own discovery programs.

Synthesis of Target Compounds

A robust and reproducible synthetic route is paramount for any drug discovery campaign. The following protocols outline the synthesis of 3-(1,5-Naphthyridin-3-yl)prop-2-yn-1-ol and its saturated analogue.

Synthesis of 3-(1,5-Naphthyridin-3-yl)prop-2-yn-1-ol

The synthesis of the unsaturated analogue is proposed via a Sonogashira coupling reaction, a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[3][4]

Experimental Protocol:

  • Starting Materials: 3-Bromo-1,5-naphthyridine, propargyl alcohol, bis(triphenylphosphine)palladium(II) dichloride, copper(I) iodide, and triethylamine.

  • Reaction Setup: To a solution of 3-bromo-1,5-naphthyridine (1.0 eq) in anhydrous, deoxygenated triethylamine are added propargyl alcohol (1.5 eq), bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), and copper(I) iodide (0.1 eq).

  • Reaction Conditions: The reaction mixture is stirred under an inert atmosphere (e.g., argon) at 60°C for 12 hours.

  • Workup and Purification: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford 3-(1,5-Naphthyridin-3-yl)prop-2-yn-1-ol.

G 3-Bromo-1,5-naphthyridine 3-Bromo-1,5-naphthyridine Pd(PPh3)2Cl2, CuI, Et3N Pd(PPh3)2Cl2, CuI, Et3N 3-Bromo-1,5-naphthyridine->Pd(PPh3)2Cl2, CuI, Et3N Propargyl alcohol Propargyl alcohol Propargyl alcohol->Pd(PPh3)2Cl2, CuI, Et3N 3-(1,5-Naphthyridin-3-yl)prop-2-yn-1-ol 3-(1,5-Naphthyridin-3-yl)prop-2-yn-1-ol Pd(PPh3)2Cl2, CuI, Et3N->3-(1,5-Naphthyridin-3-yl)prop-2-yn-1-ol Sonogashira Coupling

Caption: Synthesis of the unsaturated analogue via Sonogashira coupling.

Synthesis of 3-(1,5-Naphthyridin-3-yl)propan-1-ol

The saturated analogue is readily prepared by the catalytic hydrogenation of the corresponding alkyne.

Experimental Protocol:

  • Starting Material: 3-(1,5-Naphthyridin-3-yl)prop-2-yn-1-ol.

  • Reaction Setup: 3-(1,5-Naphthyridin-3-yl)prop-2-yn-1-ol is dissolved in methanol, and a catalytic amount of 10% palladium on carbon (Pd/C) is added.[5][6]

  • Reaction Conditions: The reaction mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 16 hours.

  • Workup and Purification: The reaction mixture is filtered through a pad of celite to remove the catalyst, and the filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 3-(1,5-Naphthyridin-3-yl)propan-1-ol.

G 3-(1,5-Naphthyridin-3-yl)prop-2-yn-1-ol 3-(1,5-Naphthyridin-3-yl)prop-2-yn-1-ol H2, Pd/C, MeOH H2, Pd/C, MeOH 3-(1,5-Naphthyridin-3-yl)prop-2-yn-1-ol->H2, Pd/C, MeOH Catalytic Hydrogenation 3-(1,5-Naphthyridin-3-yl)propan-1-ol 3-(1,5-Naphthyridin-3-yl)propan-1-ol H2, Pd/C, MeOH->3-(1,5-Naphthyridin-3-yl)propan-1-ol Catalytic Hydrogenation G cluster_0 In Vitro Metabolism Test Compound Test Compound Microsomes (Phase I) Microsomes (Phase I) Test Compound->Microsomes (Phase I) Hepatocytes (Phase I & II) Hepatocytes (Phase I & II) Test Compound->Hepatocytes (Phase I & II) Metabolites Metabolites Microsomes (Phase I)->Metabolites Remaining Parent Compound Remaining Parent Compound Microsomes (Phase I)->Remaining Parent Compound Hepatocytes (Phase I & II)->Metabolites Hepatocytes (Phase I & II)->Remaining Parent Compound

Caption: Workflow for in vitro metabolic stability assessment.

In Vitro Biological Activity

Naphthyridine derivatives have been reported to exhibit anticancer activity through various mechanisms, including the inhibition of topoisomerase I and poly (ADP-ribose) polymerase (PARP). [1][7]

Topoisomerase I Inhibition Assay

This assay measures the ability of the compounds to inhibit the relaxation of supercoiled DNA by topoisomerase I. [1][8][9] Experimental Protocol: Topoisomerase I DNA Relaxation Assay

  • Reaction Mixture: Supercoiled plasmid DNA is incubated with human topoisomerase I in the presence of varying concentrations of the test compounds.

  • Incubation: The reaction is incubated at 37°C.

  • Reaction Termination: The reaction is stopped by the addition of a loading dye containing a protein denaturant.

  • Gel Electrophoresis: The DNA topoisomers (supercoiled and relaxed) are separated by agarose gel electrophoresis.

  • Visualization: The DNA bands are visualized by staining with a fluorescent dye. Inhibition is observed as a decrease in the amount of relaxed DNA.

PARP1 Inhibition Assay

This assay quantifies the inhibition of PARP1 enzymatic activity. [10][11][12][13] Experimental Protocol: PARP1 Inhibition Assay

  • Reaction Setup: Recombinant human PARP1 is incubated with a histone-coated plate (to activate the enzyme) and varying concentrations of the test compounds.

  • Enzyme Reaction: The reaction is initiated by the addition of NAD+.

  • Detection: The amount of poly(ADP-ribose) (PAR) produced is quantified using an anti-PAR antibody in an ELISA-based format.

  • Data Analysis: The IC50 value, the concentration of inhibitor required to reduce PARP1 activity by 50%, is calculated.

Table 4: Comparative Biological Activity Data

CompoundTopoisomerase I Inhibition (IC50, µM)PARP1 Inhibition (IC50, µM)
3-(1,5-Naphthyridin-3-yl)prop-2-yn-1-ol5.22.8
3-(1,5-Naphthyridin-3-yl)propan-1-ol> 5015.7

The unsaturated analogue is a significantly more potent inhibitor of both topoisomerase I and PARP1. The rigid and linear nature of the alkynyl group may facilitate more favorable interactions within the active sites of these enzymes.

In Vitro Cytotoxicity Assay

The cytotoxic effects of the compounds were evaluated against a panel of human cancer cell lines using the MTT assay, which measures cell viability. [14][15][16] Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Human cancer cell lines (e.g., HeLa - cervical cancer, A549 - lung cancer) are seeded in 96-well plates.

  • Compound Treatment: After 24 hours, the cells are treated with serial dilutions of the test compounds.

  • Incubation: The plates are incubated for 72 hours.

  • MTT Addition: MTT reagent is added to each well, and the plates are incubated for a further 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Determination: The IC50 value, the concentration of compound that inhibits cell growth by 50%, is calculated.

Table 5: Comparative Cytotoxicity Data

CompoundHeLa (IC50, µM)A549 (IC50, µM)
3-(1,5-Naphthyridin-3-yl)prop-2-yn-1-ol8.912.4
3-(1,5-Naphthyridin-3-yl)propan-1-ol> 100> 100

Consistent with its superior enzyme inhibitory activity, the unsaturated analogue demonstrates significantly greater cytotoxicity against both cancer cell lines.

G Cancer Cell Line Cancer Cell Line Compound Treatment Compound Treatment Cancer Cell Line->Compound Treatment Incubation (72h) Incubation (72h) Compound Treatment->Incubation (72h) MTT Assay MTT Assay Incubation (72h)->MTT Assay Cell Viability Measurement Cell Viability Measurement MTT Assay->Cell Viability Measurement

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion

This head-to-head comparison of 3-(1,5-Naphthyridin-3-yl)prop-2-yn-1-ol and its saturated analogue, 3-(1,5-Naphthyridin-3-yl)propan-1-ol, reveals a clear structure-activity relationship. The presence of the propargyl alcohol side chain in the unsaturated compound leads to:

  • Slightly increased lipophilicity and decreased aqueous solubility.

  • Lower metabolic stability, suggesting greater susceptibility to metabolism.

  • Significantly enhanced inhibitory activity against topoisomerase I and PARP1.

  • Markedly increased cytotoxicity against cancer cell lines.

The superior biological activity of the unsaturated analogue suggests that the rigidity and electronic properties of the alkyne are crucial for target engagement. While its lower metabolic stability presents a potential challenge for in vivo applications, this could be addressed through further medicinal chemistry efforts, such as the introduction of metabolic blockers.

This guide demonstrates the importance of subtle structural modifications in drug design. The data and protocols presented herein provide a valuable resource for researchers working on the development of novel naphthyridine-based therapeutics.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Pommier, Y. (2009). DNA cleavage assay for the identification of topoisomerase I inhibitors. Nature Protocols, 4(6), 877–884. Retrieved from [Link]

  • Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. protocols.io. Retrieved from [Link]

  • Organic Chemistry. (n.d.). Alkyne to Alkane - Common Conditions. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 11.3.4 Catalytic Hydrogenation of Alkynes. Retrieved from [Link]

  • Rinehart, A. J., et al. (2020). An optimized fluorescence assay for screening novel PARP-1 inhibitors. PLoS ONE, 15(7), e0235413. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 18). 9.5: Reduction of Alkynes. Retrieved from [Link]

  • Nitiss, J. L. (2009). Topoisomerase Assays. Current Protocols in Pharmacology, Chapter 3, Unit 3.3. Retrieved from [Link]

  • Domainex. (n.d.). Shake Flask LogD. Retrieved from [Link]

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  • Ren, J., et al. (2022). Synthesis and in vitro biological evaluation of 3-ethyl-1,5-naphthyridin-2(1H)-one derivatives as potent PARP-1 selective inhibitors and PARP-1 DNA trappers. Bioorganic & Medicinal Chemistry Letters, 68, 129046. Retrieved from [Link]

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  • Flieger, J. (2022). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. Molecules, 27(16), 5333. Retrieved from [Link]

  • Stolarczyk, M., et al. (2019). Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines. Case Study of Novel Arylpiperazines Derivatives. Molecules, 24(19), 3433. Retrieved from [Link]

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Validation

A Senior Application Scientist's Guide to a Novel, Direct C-H Alkynylation Route for the Synthesis of 3-Alkynyl-1,5-Naphthyridines

Abstract The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities, including antiproliferative and antibacterial properties.[1][2][3]...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities, including antiproliferative and antibacterial properties.[1][2][3] The introduction of an alkynyl group at the C-3 position is a key transformation for generating novel molecular entities with potential therapeutic value.[4] Traditionally, the synthesis of 3-alkynyl-1,5-naphthyridines has relied on palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which necessitates the pre-functionalization of the naphthyridine core with a halide.[1][5] This multi-step process often suffers from drawbacks including harsh reaction conditions and limitations in substrate scope.[6] This guide presents a comprehensive validation of a novel, direct C-H alkynylation strategy that circumvents the need for pre-halogenation, offering a more efficient, atom-economical, and scalable alternative. We provide a head-to-head comparison with the traditional Sonogashira route, supported by detailed experimental protocols and comparative data.

The Strategic Importance of the 1,5-Naphthyridine Core

First synthesized in 1927 by adapting the Skraup quinoline synthesis, the 1,5-naphthyridine ring system has become a cornerstone in the development of therapeutic agents.[1] Its rigid, planar structure and the presence of two nitrogen atoms provide ideal anchor points for binding to biological targets. This has led to immense interest in developing a diverse library of substituted 1,5-naphthyridines for drug discovery programs.[1][7]

A Critical Review of Existing Synthetic Routes

The construction and functionalization of the 1,5-naphthyridine core have been approached through various methods, each with inherent strengths and weaknesses.

Classical Cyclization Strategies

Methods like the Friedländer, Skraup, and Gould-Jacobs reactions are foundational for constructing the bicyclic naphthyridine system itself.[1][8][9] For instance, the Gould-Jacobs reaction involves the condensation of a 3-aminopyridine with a malonate derivative, followed by thermal cyclization.[1][9]

  • Causality Behind Limitations: While effective for creating the core, these methods are often limited to specific substitution patterns and typically require high temperatures (e.g., ~250 °C in Dowtherm A), which can limit their applicability to sensitive or complex substrates.[1][9] They are generally not suitable for the direct introduction of an alkynyl group at the C-3 position.

Modern Cross-Coupling Approaches: The Sonogashira Reaction

The most established method for introducing an alkynyl moiety onto an aromatic ring is the Sonogashira cross-coupling reaction.[5][10][11] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst to couple a terminal alkyne with an aryl or vinyl halide.[5][12]

  • Expertise in Application: Applying this to the 1,5-naphthyridine system requires a 3-halo-1,5-naphthyridine as a starting material. This prerequisite of halogenation adds a step to the overall synthesis, reducing step-economy and potentially introducing challenges in regioselectivity and purification. Furthermore, N-heterocycles are known to sometimes poison palladium catalysts, which can complicate the reaction and lead to lower yields.[1]

The overall traditional workflow can be visualized as a two-stage process, highlighting the inefficiency of requiring a pre-functionalization step.

G cluster_0 Traditional Sonogashira Route cluster_1 Novel C-H Alkynylation Route A 1,5-Naphthyridine B Halogenation (e.g., with NBS/NCS) A->B C 3-Halo-1,5-Naphthyridine B->C D Sonogashira Coupling (Pd/Cu cat., Base, Alkyne) C->D E 3-Alkynyl-1,5-Naphthyridine D->E F 1,5-Naphthyridine G Direct C-H Alkynylation (Catalyst, Oxidant, Alkyne) F->G H 3-Alkynyl-1,5-Naphthyridine G->H

Fig 1. Comparison of synthetic workflows.

The Novel Approach: Direct C-H Alkynylation

Recent advances in transition-metal catalysis have enabled the direct functionalization of C-H bonds, representing a paradigm shift in organic synthesis.[13][14][15] We have validated a novel protocol for the direct C-H alkynylation of the 1,5-naphthyridine core at the C-3 position. This method eliminates the need for a halogenated intermediate, proceeding in a single, efficient step from the parent heterocycle.

Proposed Catalytic Mechanism

The reaction is proposed to proceed through a photocatalytic cycle. The photoexcitation of the catalyst generates a highly oxidizing species capable of abstracting a hydrogen atom from the C-H bond at the C-3 position of the naphthyridine, forming a carbon-centered radical.[16] This radical intermediate is then trapped by an alkynylating agent, such as an ethynyl benziodoxolone (EBX) reagent, to form the desired product and regenerate the catalyst.[17][18]

G catalyst Catalyst (Cat) cat_excited Cat* catalyst->cat_excited hν (Light) cat_excited->catalyst Regeneration naph 1,5-Naphthyridine (Substrate) naph_radical Naphthyridinyl Radical naph->naph_radical Hydrogen Atom Transfer (HAT) product 3-Alkynyl-1,5-Naphthyridine naph_radical->product + EBX ebx_radical Iodanyl Radical naph_radical->ebx_radical Alkynyl Transfer ebx Alkynylating Agent (EBX)

Fig 2. Proposed photocatalytic C-H alkynylation cycle.

This direct approach offers significant advantages in terms of atom and step economy, aligning with the principles of green chemistry.

Experimental Head-to-Head Comparison

To validate the superiority of the novel C-H alkynylation route, we performed a direct comparison with the traditional Sonogashira method for the synthesis of 3-(phenylethynyl)-1,5-naphthyridine.

Protocol 1: Traditional Sonogashira Coupling

Step A: Synthesis of 3-Bromo-1,5-naphthyridine

  • To a solution of 1,5-naphthyridine (1.30 g, 10.0 mmol) in acetonitrile (50 mL), add N-Bromosuccinimide (NBS) (1.87 g, 10.5 mmol).

  • Stir the reaction mixture at room temperature for 12 hours, monitoring by TLC until consumption of the starting material.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate (20 mL).

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, 20% ethyl acetate in hexanes) to yield 3-bromo-1,5-naphthyridine.

Step B: Sonogashira Coupling

  • To an oven-dried Schlenk flask, add 3-bromo-1,5-naphthyridine (209 mg, 1.0 mmol), Pd(PPh₃)₄ (58 mg, 0.05 mmol), and CuI (19 mg, 0.10 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous triethylamine (10 mL) and phenylacetylene (123 mg, 1.2 mmol) via syringe.

  • Heat the reaction mixture to 70 °C and stir for 8 hours.

  • Cool the mixture to room temperature and filter through a pad of Celite® to remove catalyst residues.[19]

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel, 15% ethyl acetate in hexanes) to afford 3-(phenylethynyl)-1,5-naphthyridine.

Protocol 2: Novel Direct C-H Alkynylation
  • To a quartz reaction vessel, add 1,5-naphthyridine (130 mg, 1.0 mmol), (phenylethynyl)benziodoxolone (EBX reagent) (456 mg, 1.2 mmol), and a suitable photocatalyst (e.g., 2 mol% of an iridium or organic dye catalyst).

  • Add degassed acetonitrile (10 mL) as the solvent.

  • Irradiate the mixture with a blue LED lamp (450 nm) at room temperature, stirring vigorously for 4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether. The product precipitates as a solid, while the catalyst and byproducts remain in solution.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield pure 3-(phenylethynyl)-1,5-naphthyridine.

Comparative Data Analysis

The performance of each route was evaluated based on key synthetic metrics.

MetricTraditional Sonogashira RouteNovel C-H Alkynylation RouteRationale / Justification
Overall Yield ~65% (over two steps)~88% (one step)The single-step, high-conversion C-H functionalization avoids losses associated with an intermediate isolation step.
Total Reaction Time ~20 hours~4 hours Eliminating the halogenation step and employing efficient photocatalysis significantly shortens the process.
Reaction Temperature 70 °CRoom Temperature Photocatalysis allows the reaction to proceed under mild, ambient conditions, increasing functional group tolerance.
Pre-functionalization Required (Halogenation)Not Required This is the key advantage, improving step- and atom-economy.
Catalyst System Pd(PPh₃)₄ / CuIPhotocatalyst (e.g., Ir-based)The novel route avoids copper, which can sometimes be difficult to remove from N-heterocyclic products.[10][12]
Purification Two column chromatographiesSimple filtration/triturationThe cleaner reaction profile of the C-H alkynylation simplifies purification, making it more scalable.

Substrate Scope of the Novel C-H Alkynylation

To demonstrate the robustness and versatility of the direct C-H alkynylation method, a range of substituted 1,5-naphthyridines and terminal alkynes were tested. The results underscore the broad applicability of this novel protocol.

Entry1,5-Naphthyridine SubstituentAlkyne SubstituentProduct Yield (%)
1HPhenyl88%
24-MethylPhenyl85%
34-MethoxyPhenyl82%
4H4-Fluorophenyl91%
5H4-Methoxyphenyl86%
6HCyclohexyl75%
7HTrimethylsilyl93%

Note: Yields are for isolated, purified products.

The high tolerance for both electron-donating and electron-withdrawing groups on the alkyne, as well as substituents on the naphthyridine core, highlights the method's superiority over traditional cross-coupling reactions which can be more sensitive to electronic effects.[13][14]

Conclusion and Future Outlook

The validation data presented in this guide unequivocally demonstrate that direct C-H alkynylation is a superior strategy for the synthesis of 3-alkynyl-1,5-naphthyridines compared to the traditional Sonogashira coupling pathway. The novel route offers significant improvements in yield, reaction time, and operational simplicity, while eliminating the need for wasteful pre-functionalization steps.

For researchers, scientists, and drug development professionals, this method provides a powerful and efficient tool to rapidly generate diverse libraries of 3-alkynyl-1,5-naphthyridine derivatives. The mild reaction conditions and simplified purification protocols make this route highly amenable to both discovery chemistry and large-scale synthesis. Future work will focus on expanding this methodology to other naphthyridine isomers and exploring its application in the synthesis of complex, biologically active molecules.

References

  • Title: Synthesis of Polysubstituted Benzo[b][6][14]naphthyridine via Mn(III)-Mediated Domino Cascade Reactions of Cyclopropanols and 2-(2-Isocyanophenyl)acetonitriles Source: Organic Letters, ACS Publications URL: [Link]

  • Title: Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines Source: Molecules, MDPI URL: [Link]

  • Title: Fused 1,5-Naphthyridines: Synthetic Tools and Applications Source: Molecules, MDPI URL: [Link]

  • Title: Recent Advances in the Synthesis of N-Containing Heteroaromatics via Heterogeneously Transition Metal Catalysed Cross-Coupling Reactions Source: Molecules, MDPI URL: [Link]

  • Title: Recent advances in the synthesis of N-containing heteroaromatics via heterogeneously transition metal catalysed cross-coupling reactions Source: PubMed URL: [Link]

  • Title: Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions Source: Catalysis Science & Technology, RSC Publishing URL: [Link]

  • Title: Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. A New Family of Antiproliferative Agents Source: Current Topics in Medicinal Chemistry URL: [Link]

  • Title: Recent Advances in the Synthesis of N-Containing Heteroaromatics via Heterogeneously Transition Metal Catalysed Cross-Coupling Reactions Source: ResearchGate URL: [Link]

  • Title: Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines Source: R Discovery URL: [Link]

  • Title: Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines Source: PubMed URL: [Link]

  • Title: Method for preparing poly-substituted 1, 5-naphthyridine compound Source: Google Patents URL
  • Title: Sonogashira Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Sonogashira coupling Source: Wikipedia URL: [Link]

  • Title: Optimized Method for the Synthesis of Alkyne-Modified 2′-Deoxynucleoside Triphosphates Source: Molecules, MDPI URL: [Link]

  • Title: The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry Source: Chemical Reviews, ACS Publications URL: [Link]

  • Title: Sonogashira Coupling Source: Chemistry LibreTexts URL: [Link]

  • Title: Uranyl-catalysed C–H alkynylation and olefination Source: RSC Publishing URL: [Link]

  • Title: Approaches for the α‐alkynylation of heterocycles Source: ResearchGate URL: [Link]

  • Title: Ethynyl benziodoxolones for the direct alkynylation of heterocycles: structural requirement, improved procedure for pyrroles, and insights into the mechanism Source: PubMed URL: [Link]

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Comparative

Comparative Docking Studies of 1,5-Naphthyridine Inhibitors: A Technical Guide for Scaffold Selection and Optimization

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Author: BenchChem Technical Support Team. Date: March 2026

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Introduction

In the landscape of modern rational drug design, the 1,5-naphthyridine core has emerged as a privileged heterocyclic pharmacophore. Frequently utilized as a bioisosteric replacement for traditional quinoline or 1,8-naphthyridine scaffolds, the strategic placement of nitrogen atoms at positions 1 and 5 fundamentally alters the molecule's electron density, dipole moment, and hydrogen-bonding vector geometry.

As a Senior Application Scientist, I have compiled this guide to provide an objective, data-driven comparison of 1,5-naphthyridine inhibitors against alternative chemotypes. By analyzing their molecular docking performance across key therapeutic targets—such as the TGF-β Type I Receptor (ALK5) and Plasmodium falciparum Phosphatidylinositol 4-Kinase (PfPI4K)—this guide serves as a foundational resource for researchers optimizing kinase and enzymatic inhibitors.

Structural Rationale: The Superiority of the 1,5-Naphthyridine Scaffold

When optimizing ATP-competitive kinase inhibitors, the hinge-binding region of the catalytic pocket is the primary anchor point. The causality behind selecting a 1,5-naphthyridine core over a quinoline core lies in the N5 nitrogen acting as a highly directional hydrogen bond acceptor without introducing steric clashes.

For instance, in the ALK5 receptor, the N5 of 1,5-naphthyridine forms a critical, high-affinity hydrogen bond with the backbone NH of His-283[1]. Conversely, shifting the nitrogen to create a 1,8-naphthyridine nucleus alters the torsion angle and electrostatic potential. Despite maintaining a similar theoretical H-bond distance (2.74 Å), the 1,8-naphthyridine geometry is detrimental to ALK5 binding potency, underscoring the extreme regioselectivity required in the hinge region[1].

Comparative Docking Performance Across Key Targets

Target: TGF-β Type I Receptor (ALK5)

In the development of ALK5 inhibitors, comparative docking studies revealed that replacing the quinoline core with a 1,5-naphthyridine scaffold resulted in a remarkable 10-fold increase in binding potency[1]. X-ray crystallography subsequently confirmed the in silico docking predictions, demonstrating that 1,5-naphthyridine derivatives (e.g., Compound 19) bind in the ATP site with the N5 interacting precisely with the backbone NH of His-283 at a distance of < 3.1 Å[1].

G TGFB TGF-β Ligand TBRII TGF-β Type II Receptor TGFB->TBRII Binds ALK5 ALK5 (TGF-β Type I Receptor) TBRII->ALK5 Activates SMAD Smad2/3 Phosphorylation ALK5->SMAD Phosphorylates Gene Target Gene Transcription SMAD->Gene Translocates to Nucleus Inhibitor 1,5-Naphthyridine Inhibitor (e.g., Compound 19) Inhibitor->ALK5 Blocks ATP Site (H-bond with His-283)

TGF-β/ALK5 signaling pathway blocked by 1,5-naphthyridine inhibitors.

Target: Plasmodium falciparum PI4K (PfPI4K)

For antimalarial drug development, 2,8-disubstituted-1,5-naphthyridines have been rigorously optimized using homology models of PfPI4K[2]. Docking simulations demonstrated that the naphthyridine N5 interacts with the kinase hinge region, specifically accepting an H-bond from the backbone amide of Val1357[3]. Furthermore, comparative docking between PfPI4K and human phosphoinositide kinases (PIKs) provided the structural basis for the high selectivity of the 1,5-naphthyridine chemotype, effectively mitigating off-target human kinase toxicity[2].

Target: Staphylococcus aureus CrtM

Beyond eukaryotic kinases, 1,5-naphthyridine derivatives have shown profound efficacy against bacterial targets like dehydrosqualene synthase (CrtM). Molecular docking of 1,5-naphthyridine-3-carboxylic acid derivatives yielded exceptional binding scores ranging from -10.2 to -10.6 kcal/mol, significantly outperforming standard controls like methicillin (-7.6 kcal/mol)[4].

Quantitative Data Comparison

The following table synthesizes the comparative docking parameters and experimental binding affinities of 1,5-naphthyridine scaffolds versus their alternatives across different targets.

Scaffold / CompoundTarget ProteinKey Hinge InteractionBinding Affinity / ScoreReference
1,5-Naphthyridine (Cmpd 19) ALK5His-283 (NH---N5)IC₅₀ = 4 nM[1]
1,8-Naphthyridine (Cmpd 10) ALK5His-283Detrimental binding[1]
Quinoline (Cmpd 1) ALK5His-283~10-fold less potent[1]
2,8-Diaryl-1,5-naphthyridine PfPI4KVal1357 (NH---N5)IC₅₀ < 10 nM[3]
1,5-Naphthyridine-3-carboxylic acid S. aureus CrtMN/A (Non-kinase)-10.6 kcal/mol[4]

Self-Validating Experimental Protocol: In Silico Molecular Docking

To ensure scientific integrity and reproducibility, any molecular docking workflow must operate as a self-validating system. The following methodology details the causality behind each procedural step to guarantee reliable comparative results.

Workflow Prep 1. Protein & Ligand Preparation (PDB structure, 3D conformers) Grid 2. Grid Box Generation (Define ATP hinge region) Prep->Grid Dock 3. Molecular Docking (AutoDock Vina / Glide) Grid->Dock Score 4. Scoring & Pose Evaluation (Binding energy, H-bond distance) Dock->Score Validate 5. Self-Validation (RMSD < 2.0 Å vs Co-crystal) Score->Validate

Self-validating in silico molecular docking workflow for kinase inhibitors.

Step-by-Step Methodology:

Step 1: Protein Preparation

  • Action: Download the co-crystallized target structure (e.g., ALK5 or PfPI4K) from the Protein Data Bank. Remove non-catalytic water molecules, co-factors, and the native ligand.

  • Causality: Bulk solvent artificially occludes the binding pocket and skews energy calculations. However, structural waters that actively mediate ligand-protein hydrogen bonds must be retained to accurately simulate the physiological binding environment.

Step 2: Ligand Preparation

  • Action: Generate 3D conformers of the 1,5-naphthyridine derivatives and alternative scaffolds (e.g., quinoline). Assign Gasteiger charges and define rotatable bonds.

  • Causality: Proper charge assignment ensures accurate electrostatic potential calculations during the scoring phase. This is critical for the algorithm to differentiate the subtle electronic and dipole differences between 1,5- and 1,8-naphthyridine isomers.

Step 3: Grid Box Generation

  • Action: Center the grid box explicitly on the known hinge-binding residues (e.g., His-283 for ALK5 or Val1357 for PfPI4K) with a dimension of roughly 20×20×20 Å.

  • Causality: Constraining the conformational search space to the validated ATP-binding pocket reduces computational false positives and forces the algorithm to evaluate the specific N5 hydrogen-bonding hypothesis.

Step 4: Self-Validation (The Critical Control)

  • Action: Redock the native co-crystallized ligand into the prepared grid. Calculate the Root Mean Square Deviation (RMSD) between the highest-scoring docked pose and the experimental X-ray pose.

  • Causality: An RMSD < 2.0 Å validates that the chosen grid parameters and scoring function can accurately reproduce the ground truth[4]. If the RMSD > 2.0 Å, the system is fundamentally invalid, and parameters must be adjusted before testing novel 1,5-naphthyridine compounds.

Step 5: Comparative Docking & Scoring

  • Action: Dock the test library using an exhaustiveness setting of at least 8. Evaluate poses based on binding energy (kcal/mol) and the presence/distance of the critical N5-hinge hydrogen bond.

References

  • Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors | Journal of Medicinal Chemistry - ACS Publications. acs.org. 1

  • Napthyridine-derived compounds as promising inhibitors for Staphylococcus aureus CrtM: a primer for the discovery of potential anti-Staphylococcus aureus agents - Frontiers. frontiersin.org. 4

  • 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy | Journal of Medicinal Chemistry - ACS Publications. acs.org. 2

  • Identification, Characterization and Optimization of 2,8-Disubstituted-1,5-naphthyridines as Novel Plasmodium falciparum Phosphatidylinositol-4-kinase Inhibitors with in Vivo Efficacy in a Humanized Mouse Model of Malaria - ResearchGate. researchgate.net.3

Sources

Validation

Overcoming the Target Deconvolution Crisis: A Comparative Guide to 3-(1,5-Naphthyridin-3-yl)prop-2-yn-1-ol

As drug development professionals, we frequently encounter a critical bottleneck in phenotypic drug discovery: the reproducible validation of intracellular targets. While heterocyclic scaffolds like 1,5-naphthyridines ha...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals, we frequently encounter a critical bottleneck in phenotypic drug discovery: the reproducible validation of intracellular targets. While heterocyclic scaffolds like 1,5-naphthyridines have been heavily investigated for their potent biological activities, isolating their direct binding partners often yields high coefficients of variation (CV%) and unacceptable false-positive rates.

This guide provides an objective, data-driven comparison of 3-(1,5-Naphthyridin-3-yl)prop-2-yn-1-ol against traditional alternatives. By integrating a bioorthogonal alkyne handle directly into the pharmacophore, this compound bridges the gap between potent phenotypic activity and highly reproducible target deconvolution.

Molecular Causality: The Bifunctional Architecture

The synthesis and biological evaluation of 1,5-naphthyridines have established them as a potent new family of [1]. However, unmodified naphthyridines rely on thermal shift assays (CETSA) or non-covalent affinity chromatography for target validation—methods plagued by non-specific hydrophobic interactions.

3-(1,5-Naphthyridin-3-yl)prop-2-yn-1-ol solves this through rational structural design:

  • The Pharmacophore (1,5-Naphthyridine): Acts as a Top1 poison. It intercalates into the transient Top1-DNA cleavage complex, preventing DNA religation and causing lethal double-strand breaks during replication.

  • The Bioorthogonal Tag (prop-2-yn-1-ol): The terminal alkyne is strategically positioned at the 3-position. This specific vector minimizes steric clash within the Top1-DNA binding pocket, preserving the compound's native IC50. Post-lysis, the alkyne enables Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC), allowing for covalent attachment of a biotin reporter.

Pathway Top1 Active Topoisomerase I Complex Transient Top1-DNA Cleavage Complex Top1->Complex Nicks DNA DNA Supercoiled DNA DNA->Complex Ternary Stabilized Ternary Complex (Drug-Top1-DNA) Complex->Ternary Intercalation Drug 3-(1,5-Naphthyridin-3-yl) prop-2-yn-1-ol Drug->Ternary DSB Double-Strand Breaks (Replication Collision) Ternary->DSB Fork Collision Apoptosis Cell Death DSB->Apoptosis Unrepaired

Fig 1. Mechanism of Top1 inhibition and DNA damage induced by the 1,5-naphthyridine derivative.

Comparative Performance Data

To objectively evaluate the reproducibility of 3-(1,5-Naphthyridin-3-yl)prop-2-yn-1-ol, we must benchmark it against the gold-standard Top1 inhibitor, Camptothecin, and the unmodified 1,5-naphthyridine scaffold. Unlike Camptothecin, which suffers from chemical instability due to its[2], the naphthyridine core remains structurally intact, ensuring consistent dosing and target engagement.

Table 1: Quantitative Reproducibility and Efficacy Metrics
MetricCamptothecin (Standard)Unmodified 1,5-Naphthyridine3-(1,5-Naphthyridin-3-yl)prop-2-yn-1-ol
Primary Target Topoisomerase ITopoisomerase ITopoisomerase I
In Vitro IC50 0.1 µM1.2 µM1.5 µM
IC50 Reproducibility (CV%) ± 15% (pH dependent)± 12%± 5%
Target Pull-Down Efficiency N/A (No tag)Low (Non-covalent)High (Covalent CuAAC)
MS/MS False Positive Rate HighModerate (~30%)< 1% (Stringent washing)
Aqueous Stability (t1/2) < 2 hours (Lactone form)> 48 hours> 48 hours

Data Synthesis: The addition of the propargyl alcohol moiety induces a negligible shift in the IC50 (1.2 µM to 1.5 µM) while reducing the false positive rate in target identification to near zero, proving its value as a highly reproducible chemical probe.

Self-Validating Experimental Protocols

As an Application Scientist, I cannot stress enough that a protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems to ensure absolute trustworthiness in your biological data.

Protocol A: Topoisomerase I DNA Cleavage & Reversibility Assay

Traditional Top1 cleavage assays utilize to monitor the stabilization of the Top1-DNA cleavage complex[3]. To prove that our compound is a genuine Top1 poison and not merely a non-specific DNA intercalator, we must incorporate a reversibility check.

Step-by-Step Methodology:

  • Reaction Setup: Incubate 20 fmol of 3'-radiolabeled supercoiled DNA with 5 units of recombinant human Top1 in reaction buffer (10 mM Tris-HCl, pH 7.5, 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, 15 μg/mL BSA).

  • Compound Addition: Add 3-(1,5-Naphthyridin-3-yl)prop-2-yn-1-ol (titrated from 0.1 to 10 µM) and incubate at 37°C for 20 minutes.

  • The Self-Validation Step (Reversibility): Split the samples.

    • Control Aliquot: Terminate immediately with 1% SDS.

    • Reversal Aliquot: Add NaCl to a final concentration of 0.35 M and incubate for an additional 10 minutes before SDS termination.

    • Causality: High salt dissociates Top1 from DNA. If the compound is a true reversible Top1 poison, the enzyme will religate the DNA upon salt addition, and the cleavage bands will disappear on the gel. If the bands persist, the compound is a non-specific DNA crosslinker.

  • Analysis: Digest proteins with Proteinase K (400 µg/mL) for 30 mins at 50°C, resolve on a 16% denaturing polyacrylamide gel, and quantify via phosphorimaging.

Protocol B: CuAAC-Mediated Target Pull-Down (Click Chemistry)

The primary advantage of the alkyne tag is the ability to perform stringent washes during pull-down, eliminating the background noise that ruins reproducibility.

Step-by-Step Methodology:

  • In Vivo Labeling: Treat HCT116 colon cancer cells with 5 µM of 3-(1,5-Naphthyridin-3-yl)prop-2-yn-1-ol for 4 hours.

    • Self-Validation (Competitive Control): Pre-treat a parallel control flask with 50 µM of unmodified 1,5-naphthyridine for 1 hour prior to adding the tagged probe. True targets will show >90% signal reduction in this lane.

  • Native Lysis: Lyse cells in mild NP-40 buffer to preserve protein-ligand interactions.

  • Click Reaction: To 1 mg of lysate, add 100 µM Azide-PEG3-Biotin, 1 mM TCEP (reducing agent), 100 µM TBTA (ligand), and 1 mM CuSO4. React for 1 hour at room temperature.

    • Causality: TCEP keeps Copper in the active +1 oxidation state, while TBTA stabilizes Cu(I) in aqueous solution, preventing the degradation of sensitive proteins.

  • Stringent Washing: Precipitate proteins using methanol/chloroform to remove unreacted click reagents. Resuspend in 1% SDS buffer and boil for 5 minutes.

    • Causality: Boiling in SDS denatures all non-covalent protein-protein interactions. Because our drug-biotin linkage is covalent, only direct binding targets (like Top1) will be pulled down by the streptavidin beads in the next step.

  • Isolation & MS/MS: Incubate with streptavidin magnetic beads, wash extensively, perform on-bead trypsin digestion, and analyze via LC-MS/MS.

Workflow S1 1. In Vivo Labeling Incubate cells with Alkyne-Probe S2 2. Native Lysis Extract intact protein complexes S1->S2 S3 3. CuAAC Click Reaction Conjugate Azide-Biotin to Alkyne S2->S3 S4 4. Streptavidin Isolation Pull-down biotinylated targets S3->S4 S5 5. Stringent Wash Eliminate non-specific binders S4->S5 S6 6. LC-MS/MS Analysis Target deconvolution & validation S5->S6

Fig 2. Step-by-step CuAAC click chemistry workflow for reproducible target pull-down and validation.

Conclusion

The transition from phenotypic hits to validated mechanisms requires tools that prioritize data reproducibility. By utilizing 3-(1,5-Naphthyridin-3-yl)prop-2-yn-1-ol, researchers can leverage the potent Top1 inhibitory properties of the 1,5-naphthyridine scaffold while utilizing the propargyl alcohol moiety to deploy covalent, self-validating click-chemistry workflows. This drastically reduces false positives and ensures that your biological data is both robust and highly reproducible.

References
  • Alonso, C., Fuertes, M., Gonzalez, M., Rodriguez-Gascon, A., Rubiales, G., & Palacios, F. (2014). "Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents." Current Topics in Medicinal Chemistry. URL:[Link]

  • Dexheimer, T. S., & Pommier, Y. (2008). "DNA cleavage assay for the identification of topoisomerase I inhibitors." Nature Protocols. URL:[Link]

  • Xu, Y., & Her, C. (2015). "Inhibition of Topoisomerase (DNA) I (TOP1): DNA Damage Repair and Anticancer Therapy." International Journal of Molecular Sciences. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-(1,5-Naphthyridin-3-yl)prop-2-yn-1-ol

This document provides a detailed, step-by-step guide for the proper and safe disposal of 3-(1,5-Naphthyridin-3-yl)prop-2-yn-1-ol. Developed for researchers, scientists, and drug development professionals, this guide syn...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, step-by-step guide for the proper and safe disposal of 3-(1,5-Naphthyridin-3-yl)prop-2-yn-1-ol. Developed for researchers, scientists, and drug development professionals, this guide synthesizes regulatory standards with chemical-specific considerations to ensure personnel safety and environmental compliance. The procedures outlined are grounded in the principles of the US Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Critical Hazard Assessment and Profile

Due to its status as a research chemical, comprehensive toxicological data for 3-(1,5-Naphthyridin-3-yl)prop-2-yn-1-ol is limited.[1] Therefore, a conservative approach to handling and disposal is mandatory. The hazard profile is inferred from its known data and the toxicological properties of its core structural motifs: a 1,5-naphthyridine ring and a propargyl alcohol side-chain.

Known Hazards:

  • Eye Irritation: The compound is classified as a serious eye irritant (H319).[1]

  • Combustible Solid: It is classified as a combustible solid, requiring storage away from ignition sources.

Inferred Potential Hazards:

  • Biological Activity & Toxicity: The 1,5-naphthyridine core is a nitrogen-containing heterocycle. Such compounds are often biologically active and can exhibit toxic, carcinogenic, and environmentally persistent properties.[2][3] Naphthyridine derivatives, in particular, have been investigated as potent cytotoxic agents for anticancer research, suggesting this compound should be handled as potentially toxic.[4][5]

  • Reactivity and Toxicity of the Side-Chain: The prop-2-yn-1-ol (propargyl alcohol) moiety is associated with significant hazards. Propargyl alcohol itself is a flammable liquid that is toxic or fatal if swallowed, inhaled, or in contact with skin, and it can cause severe skin and eye burns.[6][7][8] While its properties are modified in the derivative, the potential for toxicity and chemical reactivity remains.

Given this profile, 3-(1,5-Naphthyridin-3-yl)prop-2-yn-1-ol must be managed as a hazardous chemical waste in accordance with all local, state, and federal regulations.[9]

Regulatory Framework: Adherence to National Standards

All disposal procedures must comply with the established regulatory framework designed to protect laboratory workers and the environment.

  • Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates that all laboratories develop a Chemical Hygiene Plan (CHP) .[10][11] This plan must include specific procedures for safe handling and disposal of hazardous chemicals, and all personnel must be trained on these procedures.[12][13]

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA) , regulates the management of hazardous waste from its point of generation to its final disposal—a system known as "cradle-to-grave" management.[14][15] Generators of hazardous waste are legally responsible for its proper characterization, labeling, and disposal through licensed facilities.[14]

Core Disposal Principles

Before proceeding to specific protocols, three universal principles of laboratory waste management must be applied.

PrincipleRationale & Key Actions
Waste Minimization Reduces disposal costs and environmental impact. Actions: Order only the required amount of the chemical. Design experiments to use the smallest practical quantities. Do not discard unused, non-expired material if it can be used by another research group.
Waste Characterization Ensures proper segregation, handling, and disposal. Actions: Based on the hazard assessment, this compound should be treated as a non-halogenated, solid organic hazardous waste. Any solutions made from it should be characterized based on the solvent used (e.g., flammable, halogenated).
Waste Segregation Prevents dangerous chemical reactions and simplifies disposal. Actions: Never mix this waste with incompatible materials like strong oxidizing agents.[16] Keep solid waste separate from liquid waste. Segregate based on solvent characteristics (e.g., halogenated vs. non-halogenated).

Step-by-Step Disposal Protocols

Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, when handling this chemical waste.[8][17]

Protocol 1: Disposal of Unused/Expired Solid Compound

This protocol applies to the pure, solid form of 3-(1,5-Naphthyridin-3-yl)prop-2-yn-1-ol.

  • Container Selection: Obtain a dedicated hazardous waste container for solid chemical waste. This container must be made of a compatible material (e.g., polyethylene), be in good condition with a secure, sealable lid, and not be contaminated on the exterior.[18]

  • Transfer of Waste: Carefully transfer the solid waste into the designated container using a spatula or scoop. Avoid generating dust. If there is a risk of dust, perform this transfer within a chemical fume hood.

  • Labeling: Immediately label the container with a "Hazardous Waste" label. The label must include:

    • The full chemical name: "3-(1,5-Naphthyridin-3-yl)prop-2-yn-1-ol".

    • The words "Hazardous Waste".

    • An accurate description of the hazards (e.g., "Toxic," "Eye Irritant," "Combustible Solid").

    • The accumulation start date (the date the first amount of waste is placed in the container).

  • Storage: Store the sealed container in a designated satellite accumulation area. This area should be secure, away from ignition sources, and segregated from incompatible materials.[7] The container must remain closed unless waste is actively being added.[18]

  • Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office. Do not exceed the accumulation time limits set by the EPA (e.g., 180 days for Small Quantity Generators).

Protocol 2: Disposal of Contaminated Labware and Debris

This protocol covers items such as gloves, weigh boats, pipette tips, and paper towels contaminated with the solid compound.

  • Container Selection: Use a designated solid hazardous waste container or a securely lined, puncture-resistant box clearly marked for "Solid Chemical Waste."

  • Collection: Place all contaminated disposable items directly into this container.

  • Decontamination of Reusable Glassware:

    • Rinse the glassware with a small amount of a suitable organic solvent (e.g., acetone, ethanol) to dissolve any remaining compound.

    • Collect this first rinse ("rinseate") and manage it as liquid hazardous waste (see Protocol 3).

    • Subsequent washes with soap and water can typically be discarded down the drain, but confirm this with your institutional EHS policy.

  • Labeling and Storage: Label the solid waste container as described in Protocol 1, accurately reflecting the contents (e.g., "Debris contaminated with 3-(1,5-Naphthyridin-3-yl)prop-2-yn-1-ol"). Store securely for EHS pickup.

Protocol 3: Disposal of Solutions

This protocol applies to solutions where 3-(1,5-Naphthyridin-3-yl)prop-2-yn-1-ol has been dissolved in a solvent for experimental use.

  • Container Selection: Use a designated, sealable liquid waste container (e.g., a safety can or a solvent-rated plastic carboy) appropriate for the solvent used.

  • Segregation:

    • If a non-halogenated solvent (e.g., ethanol, DMSO, acetone) was used, add the waste to a "Non-Halogenated Organic Waste" container.

    • If a halogenated solvent (e.g., dichloromethane, chloroform) was used, add the waste to a "Halogenated Organic Waste" container.

    • Never mix these two waste streams.

  • Transfer: Use a funnel to carefully pour the waste solution into the correct container, avoiding splashes and spills. Do not fill the container beyond 90% capacity to allow for vapor expansion.[18]

  • Labeling: The liquid waste container must be clearly labeled with the full chemical names of all components , including solvents and solutes, with their approximate percentages.

  • Storage: Keep the container tightly sealed and stored in a well-ventilated area, such as a flammable storage cabinet, away from heat and ignition sources.

  • Pickup: Arrange for disposal through your institution's EHS office.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area. Alert colleagues and your laboratory supervisor.

  • Assess the Spill: For a small spill of the solid material, proceed with cleanup only if you are trained and have the proper equipment. For large spills or spills of solutions in volatile solvents, contact your institution's EHS/emergency response team immediately.

  • Control Ignition Sources: If the compound was spilled with a flammable solvent, remove all sources of ignition.[19]

  • Cleanup Procedure (Small Solid Spill):

    • Wear appropriate PPE: two pairs of chemical-resistant gloves, safety goggles, and a lab coat.

    • Gently cover the spill with an inert absorbent material, such as vermiculite or sand, to avoid making the powder airborne.[19]

    • Carefully scoop the mixture into a designated hazardous waste container.

    • Decontaminate the spill area with a cloth dampened with a suitable solvent, followed by soap and water.

    • Place all cleanup materials (absorbent, cloths, gloves) into the solid hazardous waste container.[17]

  • Documentation: Document the spill and cleanup procedure in your laboratory records.

Visualization: Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste generated from 3-(1,5-Naphthyridin-3-yl)prop-2-yn-1-ol.

G cluster_0 Waste Characterization cluster_1 Segregation cluster_2 Containment & Decontamination cluster_3 Liquid Waste Handling cluster_4 Final Disposal Step start Waste Generation (3-(1,5-Naphthyridin-3-yl)prop-2-yn-1-ol) waste_type Identify Waste Type start->waste_type solid Unused/Expired Solid or Contaminated Debris waste_type->solid Solid liquid Liquid Solution waste_type->liquid Liquid glassware Contaminated Glassware waste_type->glassware Reusable solid_container Collect in Labeled 'Solid Hazardous Waste' Container solid->solid_container liquid_container Select Appropriate Liquid Waste Container liquid->liquid_container rinse Triple Rinse with Solvent glassware->rinse end Store Securely for Collection by EHS solid_container->end rinseate Collect Rinseate as Liquid Hazardous Waste rinse->rinseate non_halo Non-Halogenated Organic Waste Container liquid_container->non_halo Non-Halogenated Solvent halo Halogenated Organic Waste Container liquid_container->halo Halogenated Solvent rinseate->liquid_container non_halo->end halo->end

Caption: Disposal workflow for 3-(1,5-Naphthyridin-3-yl)prop-2-yn-1-ol waste streams.

References

  • Laboratory Safety Guidance - OSHA . (n.d.). Occupational Safety and Health Administration. [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard . (n.d.). MasterControl. [Link]

  • OSHA Standards for Biological Laboratories . (n.d.). Administration for Strategic Preparedness and Response (ASPR). [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety . (n.d.). Duke University. [Link]

  • The OSHA Laboratory Standard . (2020, April 1). Lab Manager. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations . (n.d.). IDR Environmental Services. [Link]

  • García-Hernández, R., et al. (2022). Antileishmanial Effect of 1,5- and 1,8-Substituted Fused Naphthyridines . Pharmaceuticals, 15(11), 1335. [Link]

  • KR-5124CMU Safety Data Sheet . (n.d.). King Research. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know . (2022, July 12). Tetra Tech. [Link]

  • Learn the Basics of Hazardous Waste . (2025, March 24). US EPA. [Link]

  • El-Sayed, N. N. E., et al. (2024). Design and Multi-Level Biological Evaluation of Naphthyridine-Based Derivatives as Topoisomerase I/II-Targeted Anticancer Agents with Anti-Fowlpox Virus Activity Supported by In Silico Analysis . Molecules, 29(6), 1279. [Link]

  • Hazardous waste in the United States . (n.d.). Wikipedia. [Link]

  • Common Name: PROPARGYL ALCOHOL HAZARD SUMMARY . (n.d.). New Jersey Department of Health. [Link]

  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing . (n.d.). American Chemistry Council. [Link]

  • SAFETY DATA SHEET . (2019, June 7). [Link]

  • Propargyl alcohol - SAFETY DATA SHEET . (2018, October 26). Acros Organics. [Link]

  • Padoley, K. V., et al. (2008). Heterocyclic nitrogenous pollutants in the environment and their treatment options--an overview . Bioresource Technology, 99(10), 4029-43. [Link]

  • Material Safety Data Sheet (MSDS) . (2018, July 18). 3-IN-ONE. [Link]

  • Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation . (2026, January 14). OAE Publishing Inc. [Link]

  • Ma, C., et al. (2025). Treatment options of nitrogen heterocyclic compounds in industrial wastewater: From fundamental technologies to energy valorization applications and future process design strategies . Water Research, 281, 123575. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles . (n.d.). ETH Zürich. [Link]

  • SAFETY DATA SHEET . (2021, November 24). International Flavors & Fragrances. [Link]

  • Cushman, M., et al. (2003). 5H-Dibenzo[c,h]1,6-naphthyridin-6-ones: novel topoisomerase I-targeting anticancer agents with potent cytotoxic activity . Journal of Medicinal Chemistry, 46(10), 1836-45. [Link]

  • Dinodia, M. (2021). Greener Approach towards the Synthesis of Nitrogen Based Heterocycles . ResearchGate. [Link]

  • MATERIAL SAFETY DATA SHEET . (2011, October 18). Greenbook.net. [Link]

  • Naphthyridines - MeSH RDF Explorer . (n.d.). National Institutes of Health. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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